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  • Product: 2-(Tetradecyloxy)ethanol
  • CAS: 27306-79-2

Core Science & Biosynthesis

Foundational

2-(Tetradecyloxy)ethanol CAS number 2136-70-1

Technical Monograph: 2-(Tetradecyloxy)ethanol (C14E1) Advanced Phase Behavior, Membrane Mimetics, and Permeation Enhancement Executive Summary 2-(Tetradecyloxy)ethanol (CAS 2136-70-1), commonly abbreviated as C14E1 or et...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Tetradecyloxy)ethanol (C14E1) Advanced Phase Behavior, Membrane Mimetics, and Permeation Enhancement

Executive Summary

2-(Tetradecyloxy)ethanol (CAS 2136-70-1), commonly abbreviated as C14E1 or ethylene glycol monotetradecyl ether, represents a critical class of "short-headgroup" nonionic surfactants. Unlike its poly-ethoxylated counterparts (e.g., C14E8) which form spherical micelles, C14E1 is dominated by its lipophilic tetradecyl tail. This structural asymmetry drives it to form planar membranes, lamellar sheets, and bicontinuous cubic phases rather than simple micelles.

For the pharmaceutical scientist, C14E1 is a dual-use agent: it acts as a potent transdermal permeation enhancer by fluidizing the stratum corneum lipids and serves as a membrane mimetic in the crystallography of integral membrane proteins (e.g., Aquaporin-1). This guide synthesizes the physicochemical anomalies of C14E1 with actionable protocols for drug delivery and structural biology.

Part 1: Physicochemical Architecture & Phase Anomalies

The "Lambda" CMC Anomaly

Standard nonionic surfactants exhibit a decrease in Critical Micelle Concentration (CMC) as temperature rises (due to dehydration of the EO headgroup).[1] C14E1 defies this rule. It exhibits a


-shaped (Lambda) CMC curve :
  • Initial Rise: At lower temperatures, thermal solubility dominates; CMC increases.

  • Peak (

    
    ):  A critical inflection point is reached.
    
  • Decline: At higher temperatures, headgroup dehydration takes over, driving self-assembly and lowering CMC.

This behavior dictates that formulations involving C14E1 must be temperature-controlled precisely around its melting point (33–34 °C) to maintain phase stability.

Molecular Geometry & Packing Parameter
  • Headgroup: Single Ethylene Oxide (EO) unit (Small area,

    
    ).
    
  • Tail: C14 Alkyl chain (Large volume,

    
    ).
    
  • Packing Parameter (

    
    ): 
    
    
    
    .
    • Implication: C14E1 spontaneously forms inverse phases (reverse micelles, L2) or planar bilayers (

      
      ), making it ideal for mimicking cell membranes but poor for solubilizing hydrophilic drugs in water.
      

PhaseBehavior cluster_phases Resultant Phases C14E1 C14E1 Molecule (High Lipophilicity) Temp_Low T < 33°C (Solid/Gel State) C14E1->Temp_Low Below MP Temp_Mid T > 33°C (Fluid State) C14E1->Temp_Mid Above MP Packing Packing Parameter > 1 (Inverse Curvature) C14E1->Packing Small Headgroup Temp_Mid->Packing Kinetic Freedom Structures Self-Assembly Structures Packing->Structures Forms L_alpha Lamellar Phase (Lα) (Membrane Mimetic) Structures->L_alpha L2 Inverse Micelles (L2) (Oil Continuous) Structures->L2 LCP Lipid Cubic Phase (Protein Crystallography) Structures->LCP

Figure 1: Logical flow of C14E1 phase behavior driven by temperature and molecular geometry.

Part 2: Applications in Drug Delivery

Transdermal Permeation Enhancement

C14E1 is highly effective at disrupting the rigid lipid packing of the stratum corneum.

  • Mechanism: The C14 tail inserts into the skin lipid bilayers, while the small EO headgroup creates local defects, increasing fluidity and allowing drug passage.

  • Case Study: Enhancement of Ondansetron flux. Studies show C14E1 (at ~160 mM) significantly increases flux compared to controls.

Protocol 1: Preparation of C14E1 Transdermal Gel

Target: Formulation of a permeation-enhancing vehicle for a lipophilic API (Active Pharmaceutical Ingredient).

Materials:

  • C14E1 (CAS 2136-70-1)

  • Propylene Glycol (Solvent/Cosolvent)

  • Carbopol 980 (Gelling agent)

  • API (e.g., Ondansetron base)

Methodology:

  • Phase A (Solubilization):

    • Heat Propylene Glycol to 40°C (must be > C14E1 melting point of 34°C).

    • Add C14E1 (5% w/w) and stir until a clear, isotropic solution forms.

    • Dissolve API into this warm lipid/solvent phase.

  • Phase B (Gel Base):

    • Hydrate Carbopol 980 in deionized water. Neutralize with Triethanolamine to pH 6.0 to induce gelation.

  • Integration:

    • Slowly add Phase A to Phase B under high-shear mixing (2000 RPM) while maintaining temperature at 35°C to prevent C14E1 crystallization during mixing.

  • Cooling:

    • Allow the formulation to cool to room temperature with gentle paddle stirring (50 RPM) to ensure a homogeneous dispersion of the surfactant microstructure.

Validation:

  • Microscopy: Verify absence of C14E1 crystals (polarized light microscopy).

  • Rheology: Confirm shear-thinning behavior suitable for topical application.

Part 3: Membrane Protein Crystallography (LCP)

C14E1 is a "magic bullet" for crystallizing difficult membrane proteins. Its ability to form Lipid Cubic Phases (LCP) allows it to host proteins in a native-like bilayer environment, facilitating crystal growth for X-ray diffraction.

Protocol 2: LCP Matrix Preparation

Context: Preparing a host matrix for crystallizing a G-Protein Coupled Receptor (GPCR) or Aquaporin.

Materials:

  • Purified Membrane Protein (conc. > 10 mg/mL)

  • C14E1 (Solid, stored at 4°C)

  • Hamilton Gas-Tight Syringes (100 µL)

  • Coupler (Syringe connector)

Workflow:

  • Thermal Pre-treatment:

    • Melt C14E1 at 40°C . It must be liquid.[2]

    • Pre-warm the protein solution and syringes to 25°C (room temp) to minimize thermal shock, though C14E1 requires >34°C to mix initially. Note: Often a mixture of C14E1 and Monoolein is used to lower the melting point.

  • Syringe Loading:

    • Syringe 1: Load molten C14E1 (e.g., 20 µL).

    • Syringe 2: Load Protein Solution (e.g., 30 µL). Ratio is typically 40:60 (Lipid:Protein).

  • Mixing (The "Coupler" Method):

    • Connect syringes via the coupler.

    • Push plungers back and forth rapidly (approx. 100 passes).

    • Observation: The mixture will transition from cloudy to clear/transparent. Crucial: If it remains cloudy, the cubic phase has not formed (likely lamellar). Continue mixing or adjust temperature.

  • Dispensing:

    • Dispense the viscous LCP mesophase onto glass sandwich plates for crystallization trials.

LCP_Workflow Step1 Melt C14E1 (T > 34°C) Step2 Load Syringes (Lipid vs Protein) Step1->Step2 Step3 Coupler Mixing (High Shear) Step2->Step3 Decision Is Mixture Clear? Step3->Decision Success Cubic Phase Formed (Ready for Dispensing) Decision->Success Yes Fail Lamellar/Separated (Continue Mixing) Decision->Fail No Fail->Step3 Retry

Figure 2: Decision tree for the preparation of Lipid Cubic Phases using C14E1.

Part 4: Safety & Toxicology Profile

Handling: C14E1 is solid at room temperature. Avoid generating dust.[3] Toxicity:

  • Aquatic: Classified as very toxic to aquatic life (GHS H400/H410).[4] Do not dispose of down drains.

  • Cytotoxicity: In vitro studies indicate cytotoxicity to human keratinocytes at concentrations >160 µM. However, therapeutic formulations often use millimolar concentrations; safety relies on the barrier function of the stratum corneum and limited systemic absorption.

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 258.44 g/mol Formulation stoichiometry
Melting Point 33–34 °CCritical: Process above this T
Boiling Point 330.8 °CHigh thermal stability
CMC (25°C) ~27.5 µMLow CMC indicates stable aggregates
HLB Low (< 10)Lipophilic; forms W/O emulsions or bilayers

References

  • Islam, M. N., & Kato, T. (2003).[5] Temperature Dependence of the Surface Phase Behavior and Micelle Formation of Some Nonionic Surfactants. Journal of Physical Chemistry B. Link

  • Cherezov, V., et al. (2002). Mesoscopic surfactant organization and membrane protein crystallization. Biophysical Journal. Link

  • Silva, S. M. C., et al. (2012).[5] A combination of nonionic surfactants and iontophoresis to enhance the transdermal drug delivery of ondansetron HCl.[5] European Journal of Pharmaceutics and Biopharmaceutics. Link

  • PubChem. (n.d.).[4] Compound Summary: 2-(Tetradecyloxy)ethanol.[6] National Library of Medicine. Link

  • Cayman Chemical. (n.d.). Ethylene glycol monododecyl ether Product Information. (Note: Reference used for homologous series toxicity data). Link

Sources

Exploratory

2-(Tetradecyloxy)ethanol physical properties melting point boiling point

An In-depth Technical Guide to the Physical Properties of 2-(Tetradecyloxy)ethanol Authored by: A Senior Application Scientist Introduction 2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-(Tetradecyloxy)ethanol

Authored by: A Senior Application Scientist

Introduction

2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, is a nonionic surfactant of significant interest in various fields, including pharmaceuticals, cosmetics, and industrial applications.[1] Its amphiphilic nature, stemming from a long hydrophobic tetradecyl chain and a hydrophilic ethanol headgroup, dictates its functionality as an emulsifier, stabilizer, and solubilizing agent. A thorough understanding of its fundamental physical properties, particularly its melting and boiling points, is critical for researchers, scientists, and drug development professionals to effectively formulate, process, and ensure the stability of products containing this compound.

This guide provides a comprehensive overview of the melting and boiling points of 2-(Tetradecyloxy)ethanol, explains the underlying molecular principles governing these properties, and presents detailed, field-proven protocols for their accurate experimental determination.

Core Physical Properties: Melting and Boiling Points

The transition between solid, liquid, and gaseous states is a cornerstone of a substance's physical profile. For 2-(Tetradecyloxy)ethanol, these transitions are influenced by its substantial molecular weight and the presence of both nonpolar and polar functional groups, which facilitate van der Waals forces and hydrogen bonding, respectively.[2][3]

Melting Point

2-(Tetradecyloxy)ethanol is a waxy, white crystalline solid at room temperature. Its melting point, the temperature at which it transitions from a solid to a liquid, has been reported in the range of 33-34 °C .[1][4][5][6] This relatively low melting point is characteristic of long-chain alkyl ethers, where the energy required to overcome the crystalline lattice forces is modest. The purity of the substance is a critical factor, as impurities can depress and broaden the melting range.[7]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] Due to its high molecular weight (258.44 g/mol ) and the capacity for hydrogen bonding via its terminal hydroxyl group, 2-(Tetradecyloxy)ethanol exhibits a high boiling point.[1][3] The reported value at standard atmospheric pressure (760 mmHg) is 330.8 °C .[1][4][5] It is crucial to note the pressure at which a boiling point is measured, as lower pressures will result in lower boiling points. For instance, a boiling range of 146-148 °C has been reported at a reduced pressure of 2 Torr.[6]

Data Summary

The table below summarizes the key physical properties of 2-(Tetradecyloxy)ethanol gathered from various chemical data sources.

Physical PropertyValueConditionsSource(s)
Melting Point 33-34 °CStandard Pressure[1][4][5][6]
Boiling Point 330.8 °C760 mmHg[1][4][5]
146-148 °C2 Torr[6]
Molecular Formula C₁₆H₃₄O₂N/A[1][5]
Molecular Weight 258.44 g/mol N/A[1]
Density 0.871 g/cm³Predicted[4][5]

Experimental Determination Protocols

Accurate determination of melting and boiling points is essential for substance identification and purity assessment. The following protocols describe standard, reliable methods suitable for a compound like 2-(Tetradecyloxy)ethanol.

Protocol 1: Melting Point Determination (Capillary Method)

The capillary method is a widely used and accurate technique for determining the melting point of a crystalline solid.[8] It relies on slowly heating a small sample packed into a capillary tube while observing the precise temperature range over which the substance melts.

Methodology:

  • Sample Preparation:

    • Ensure the 2-(Tetradecyloxy)ethanol sample is completely dry and finely powdered. If it is in larger chunks, gently crush it to a fine powder using a mortar and pestle.

    • Tap the open end of a glass capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the tube. The packed sample height should be approximately 2-3 mm.

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the sample block.

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~25 °C).

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

    • The melting point is reported as the range between these two temperatures. A narrow range (e.g., 0.5-1 °C) is indicative of a pure substance.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Recording prep1 Dry and powder the 2-(Tetradecyloxy)ethanol sample prep2 Pack sample into capillary tube (2-3 mm) prep1->prep2 prep3 Compact sample at the bottom of the tube prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat rapidly to ~25°C, then slowly (1-2°C/min) measure3 Observe sample for phase transition data1 Record T₁: First liquid drop appears measure3->data1 data2 Record T₂: Sample is fully liquid data1->data2 data3 Report melting point as range T₁ - T₂ data2->data3

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Boiling Point Determination (Micro-Boiling Point Method)

For high-boiling substances or when only a small amount of sample is available, the micro-boiling point method using a Thiele tube is highly effective.[2][9] This technique identifies the boiling point by observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[10]

Methodology:

  • Apparatus Setup:

    • Add 0.5-1 mL of 2-(Tetradecyloxy)ethanol to a small test tube (e.g., 75x10 mm).

    • Take a capillary tube (sealed at one end) and place it into the test tube with the open end down. This will serve as a vapor reservoir.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Clamp the thermometer and immerse the setup into a Thiele tube filled with a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.[9] The shape of the tube promotes even heat distribution via convection.

    • As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary. This indicates the temperature is just above the sample's boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Data Recording:

    • As the liquid cools, the stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, record the temperature.

    • This temperature is the observed boiling point, as it is the point where the external atmospheric pressure overcomes the vapor pressure of the sample.[9][10]

    • If the atmospheric pressure is not 760 mmHg, a correction may be necessary. As a general rule, the boiling point of many liquids drops by about 0.5 °C for every 10 mmHg decrease in pressure near 760 mmHg.

Authoritative Grounding and Trustworthiness

The protocols and data presented in this guide are synthesized from established chemical literature and supplier technical data sheets. The methodologies described are standard practices in organic chemistry for ensuring the accurate and reproducible determination of physical constants. The self-validating nature of these experiments lies in their comparison to literature values and the narrowness of the observed phase transition ranges, which serve as internal indicators of sample purity. For all drug development and GxP applications, instrument calibration and method validation are required to ensure full compliance and data integrity.

References

  • LookChem. (n.d.). 2-(Tetradecyloxy)ethanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(tetradecyloxy)ethanol. Retrieved from [Link]

  • Quora. (2017, February 20). How is the melting point of wax determined? Retrieved from [Link]

  • LookChem. (n.d.). Cas 2136-71-2, 2-(HEXADECYLOXY)ETHANOL. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-tetradecyloxyethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexadecyl ethyleneglycol monoether. PubChem Compound Database. Retrieved from [Link]

  • Waxpedia. (2013, August 8). Melting point. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Hywax. (n.d.). Wax Melting Point: Best Temperatures for Stability, Performance & Quality. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point of Wax Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Eye irritation - Registration Dossier. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • American Journal of Engineering Research. (2018). Determination of the Melting Point of Paraffin Wax Using Temperature Variation Test Method. Retrieved from [Link]

  • Government of Canada. (n.d.). Proposed removal of low volume substances from the Revised In Commerce List. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dodecyloxy)ethanol. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(Tetradecyloxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience in the field has consistently highlighted the critical importance of understanding the fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the critical importance of understanding the fundamental physicochemical properties of excipients in formulation development. The solubility of a surfactant like 2-(Tetradecyloxy)ethanol is not merely a data point; it is a cornerstone of rational formulation design, influencing everything from manufacturing processes to the bioavailability of the final drug product. This guide is born out of a need for a comprehensive, scientifically-grounded resource that moves beyond qualitative descriptions to provide a predictive and practical framework for working with this versatile nonionic surfactant. Herein, we delve into the theoretical underpinnings of its solubility, provide estimated solubility parameters, and detail the experimental methodologies required for their validation, empowering researchers to make informed decisions in their laboratory work.

Introduction to 2-(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol, also known by its chemical synonym C14E1, is a nonionic surfactant belonging to the alcohol ethoxylate family. Its amphiphilic nature, characterized by a long hydrophobic tetradecyl (C14) alkyl chain and a hydrophilic ethylene oxide headgroup, makes it an effective emulsifier, stabilizer, and solubilizing agent.[1] These properties have led to its widespread use in various industrial and household applications, including cleaning products, detergents, and personal care items.[2] In the pharmaceutical and drug development sectors, 2-(Tetradecyloxy)ethanol and similar alcohol ethoxylates are of particular interest for their potential role in drug delivery systems, where they can enhance the solubility and membrane permeability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

A thorough understanding of the solubility of 2-(Tetradecyloxy)ethanol in a diverse range of organic solvents is paramount for its effective application. This knowledge is crucial for:

  • Formulation Development: Selecting appropriate co-solvents to achieve desired drug loading and stability in liquid formulations.

  • Manufacturing Processes: Optimizing purification, crystallization, and film-coating processes.

  • Predictive Modeling: Developing in-silico models to accelerate formulation screening.

This guide provides a detailed exploration of the solubility of 2-(Tetradecyloxy)ethanol, combining theoretical principles with practical experimental guidance.

Physicochemical Properties of 2-(Tetradecyloxy)ethanol

A foundational understanding of the key physicochemical properties of 2-(Tetradecyloxy)ethanol is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₆H₃₄O₂[2]
Molecular Weight 258.44 g/mol [2]
Appearance White Crystal[2]
Melting Point 33-34 °C[2]
Boiling Point 330.8 °C at 760 mmHg[2]
Density 0.871 g/cm³[3]
LogP (predicted) 4.696 - 6.2[4]
pKa (predicted) 14.42 ± 0.10[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Theoretical Frameworks for Predicting Solubility

While empirical testing remains the gold standard, theoretical models provide a powerful predictive tool for estimating the solubility of a solute in a given solvent. For a nonionic surfactant like 2-(Tetradecyloxy)ethanol, two key frameworks are particularly relevant: the Hydrophilic-Lipophilic Balance (HLB) and Hansen Solubility Parameters (HSP).

Hydrophilic-Lipophilic Balance (HLB)

The HLB system, originally devised by Griffin, provides a semi-empirical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[5] The HLB value is a number typically ranging from 0 to 20, with lower values indicating a more lipophilic (oil-soluble) character and higher values indicating a more hydrophilic (water-soluble) nature.[6]

For non-ionic surfactants with a polyoxyethylene headgroup, the HLB can be calculated using Griffin's method:

HLB = E / 5

Where E is the weight percentage of the ethylene oxide chain.[7]

For 2-(Tetradecyloxy)ethanol (C₁₄H₂₉O(CH₂CH₂O)H), the molecular weight of the ethylene oxide portion is approximately 44.05 g/mol , and the total molecular weight is 258.44 g/mol .

E = (44.05 / 258.44) * 100 ≈ 17.0%

Calculated HLB ≈ 17.0 / 5 = 3.4

An HLB value of 3.4 suggests that 2-(Tetradecyloxy)ethanol is a lipophilic surfactant, predicting good solubility in oils and non-polar organic solvents and limited solubility in water.[8] This aligns with general observations for long-chain alcohol ethoxylates.[1]

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory offers a more nuanced, three-dimensional approach to predicting solubility based on the principle that "like dissolves like". It dissects the total Hildebrand solubility parameter into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent are in this three-dimensional "Hansen space," the more likely they are to be miscible. The distance (Ra) between the HSP of the solute (1) and the solvent (2) is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

In the absence of experimentally determined HSP values for 2-(Tetradecyloxy)ethanol, the group contribution method of Hoftyzer and van Krevelen provides a robust estimation based on its molecular structure.[2] This method assigns specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) contributions, as well as the molar volume (Vi), to each functional group within the molecule.

The molecule 2-(Tetradecyloxy)ethanol consists of the following groups:

  • 1 x -CH₃

  • 13 x -CH₂-

  • 1 x -O- (ether)

  • 1 x -OH

The following table summarizes the Hoftyzer-van Krevelen group contribution values:

GroupFdi (J¹/²·cm³/mol)Fpi (J¹/²·cm³/mol)Ehi (J/mol)Vi (cm³/mol)
-CH₃ 4200033.5
-CH₂- 2700016.1
-O- (ether) 140300300010.0
-OH 2105002000010.0

Calculations:

  • ΣFdi = (1 x 420) + (13 x 270) + (1 x 140) + (1 x 210) = 420 + 3510 + 140 + 210 = 4280

  • ΣFpi² = (1 x 0)² + (13 x 0)² + (1 x 300)² + (1 x 500)² = 0 + 0 + 90000 + 250000 = 340000

  • ΣEhi = (1 x 0) + (13 x 0) + (1 x 3000) + (1 x 20000) = 23000

  • ΣVi = (1 x 33.5) + (13 x 16.1) + (1 x 10.0) + (1 x 10.0) = 33.5 + 209.3 + 10.0 + 10.0 = 262.8

Now, we can calculate the individual Hansen parameters:

  • δd = ΣFdi / ΣVi = 4280 / 262.8 ≈ 16.3 MPa¹/²

  • δp = (ΣFpi²)¹/² / ΣVi = (340000)¹/² / 262.8 ≈ 2.2 MPa¹/²

  • δh = (ΣEhi / ΣVi)¹/² = (23000 / 262.8)¹/² ≈ 9.3 MPa¹/²

Therefore, the estimated Hansen Solubility Parameters for 2-(Tetradecyloxy)ethanol are approximately [16.3, 2.2, 9.3] .

Using the estimated HSP for 2-(Tetradecyloxy)ethanol and the known HSPs for a range of organic solvents, we can predict its relative solubility. A lower HSP distance (Ra) suggests better solubility.

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)HSP Distance (Ra) from 2-(Tetradecyloxy)ethanolPredicted Solubility
2-(Tetradecyloxy)ethanol (Estimated) 16.3 2.2 9.3 0.0 -
n-Hexane14.90.00.09.8Low
Toluene18.41.42.07.6Moderate
Ethyl Acetate15.85.37.24.1High
Acetone15.510.47.08.8Low
Isopropanol15.86.116.47.9Moderate
Ethanol15.88.819.412.5Low
Methanol15.112.322.316.5Very Low
Chloroform17.73.15.74.8High
Dimethyl Sulfoxide (DMSO)18.416.410.214.6Very Low
N,N-Dimethylformamide (DMF)17.413.711.311.8Low

Interpretation: The calculations predict that 2-(Tetradecyloxy)ethanol will exhibit higher solubility in solvents with moderate polarity and some hydrogen bonding capability, such as ethyl acetate and chloroform. Its solubility is predicted to be lower in highly non-polar solvents like hexane and highly polar, strongly hydrogen-bonding solvents like methanol and DMSO.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial screening, experimental validation is crucial for obtaining accurate quantitative solubility data. This section outlines a standard protocol for determining the solubility of 2-(Tetradecyloxy)ethanol in organic solvents.

Isothermal Equilibrium Method

This method involves preparing saturated solutions of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Caption: Isothermal equilibrium solubility determination workflow.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(Tetradecyloxy)ethanol to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Sampling:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation upon cooling or further dissolution upon warming, the syringe and filter can be pre-equilibrated to the experimental temperature.

    • Immediately filter the supernatant through a chemically compatible 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Concentration Analysis:

    • Accurately weigh the vial containing the filtrate to determine the mass of the solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent has completely evaporated, weigh the vial again to determine the mass of the dissolved 2-(Tetradecyloxy)ethanol.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Analytical Techniques for Concentration Measurement

For more precise measurements, especially at lower concentrations, instrumental methods such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be employed.

Since 2-(Tetradecyloxy)ethanol does not possess a strong chromophore, direct UV-Vis analysis can be challenging. However, derivatization methods can be employed to introduce a UV-active functional group, allowing for sensitive detection. Alternatively, if the solvent has a suitable UV cutoff, measurements in the low UV region might be possible, although this is often less reliable.

HPLC with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a more robust method for quantifying non-UV active compounds like 2-(Tetradecyloxy)ethanol. A calibration curve must first be generated using standard solutions of known concentrations.

Applications in Drug Development

The solubility characteristics of 2-(Tetradecyloxy)ethanol are directly relevant to its application in pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble drugs.

  • Topical and Transdermal Delivery: Its ability to be formulated in various organic solvents makes it a candidate for use in creams, ointments, and patches, where it can act as a solubilizer and permeation enhancer.

  • Oral Formulations: In self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), 2-(Tetradecyloxy)ethanol can be a component of the oil phase, helping to dissolve the API and form fine emulsions or microemulsions in the gastrointestinal tract, thereby improving bioavailability.

  • Parenteral Formulations: For intravenous administration, it can be used in mixed micellar systems or as a co-solvent (in permissible concentrations) to solubilize hydrophobic drugs.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-(Tetradecyloxy)ethanol in organic solvents, grounded in the theoretical frameworks of Hydrophilic-Lipophilic Balance and Hansen Solubility Parameters. The estimated HSP values offer a valuable predictive tool for initial solvent screening, which should be complemented by the rigorous experimental methodologies detailed herein. A thorough understanding and application of these principles will empower researchers and formulation scientists to harness the full potential of 2-(Tetradecyloxy)ethanol in a wide array of pharmaceutical applications, ultimately contributing to the development of more effective and stable drug products.

References

  • Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International Journal of Pharmaceutics, 453(2), 528-535. [Link]

  • Solubility of Things. (n.d.). 2-tetradecyloxyethanol.
  • Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th Anniversary Conference, Preprint, 1-13.
  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • MySkinRecipes. (n.d.). 2-(tetradecyloxy)ethanol. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • HLB Calculator. (n.d.). Calculate Emulsion HLB. [Link]

  • ResearchGate. (2005). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection. [Link]

  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

  • Taylor & Francis Online. (2021). Hansen solubility parameter – Knowledge and References. [Link]

  • NIST. (n.d.). Ethanol, 2-(tetradecyloxy)-. [Link]

  • Surfactant HLB value and choice of emulsifier. (n.d.). Surfactant HLB value and choice of emulsifier. [Link]

  • MDPI. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]

  • ResearchGate. (2017). Consideration of Hansen solubility parameters. Part 1. [Link]

  • ACS Publications. (2021). Methyl Groups as Hydrogen Bond Acceptors via Their sp3 Carbon Atoms. [Link]

  • ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen.... [Link]

  • ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. [Link]

  • MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

  • SpringerLink. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

  • ScienceDirect. (2013). Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]

  • Professor Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1). [Link]

  • PubChem. (n.d.). Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. [Link]

  • Ataman Kimya. (n.d.). C12-14 ALCOHOL ETHOXYLATES (3EO). [Link]

  • LookChem. (n.d.). 2-(Tetradecyloxy)ethanol. [Link]

  • Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?. [Link]

  • Wikipedia. (n.d.). Hydrophilic-lipophilic balance. [Link]

Sources

Exploratory

An In-Depth Guide to the Critical Micelle Concentration of 2-(Tetradecyloxy)ethanol for Pharmaceutical Sciences

Abstract This technical guide provides a comprehensive examination of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant of significant interest in pharmaceutical formulation and drug delivery. Herein, we delve into the fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant of significant interest in pharmaceutical formulation and drug delivery. Herein, we delve into the fundamental principles of micellization, the physicochemical characteristics of 2-(Tetradecyloxy)ethanol, and the experimental determination of its critical micelle concentration (CMC). This document offers researchers, scientists, and drug development professionals both the theoretical framework and practical methodologies required for the precise characterization and application of this versatile excipient. We will explore the causal relationships behind experimental choices, present detailed, self-validating protocols, and discuss the thermodynamic principles governing the self-assembly of this surfactant. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction: The Phenomenon of Micellization

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1] This dual nature drives their unique behavior in aqueous solutions. At low concentrations, surfactant monomers exist individually in the bulk solution and also migrate to the surface, aligning themselves to reduce the system's free energy by minimizing the unfavorable interaction between their hydrophobic tails and water. This alignment disrupts the cohesive energy between water molecules at the surface, leading to a decrease in surface tension.[1]

As the surfactant concentration increases, the surface becomes saturated. At a specific concentration, a remarkable phenomenon occurs: the monomers in the bulk solution begin to spontaneously self-assemble into organized colloidal aggregates known as micelles.[2] This concentration is termed the Critical Micelle Concentration (CMC) .[3] Above the CMC, the surface tension of the solution remains relatively constant, as newly added surfactant molecules preferentially form new micelles rather than populating the already saturated surface.[3][4] This process is a thermodynamically driven entropy-favorable event, largely due to the release of structured water molecules that were originally organized around the hydrophobic tails of the individual surfactant monomers.[5]

The CMC is a crucial parameter for any surfactant, as it dictates the onset of properties like solubilization, emulsification, and detergency, which are vital for pharmaceutical applications such as enhancing the bioavailability of poorly soluble drugs.[6]

Profile of 2-(Tetradecyloxy)ethanol (C14E1)

2-(Tetradecyloxy)ethanol, also known by its synonyms Ethylene glycol monotetradecyl ether or C14E1, is a non-ionic surfactant belonging to the alcohol ethoxylate class.[7] Its structure consists of a 14-carbon hydrophobic alkyl chain (tetradecyl group) and a single ethylene oxide unit forming the hydrophilic head group. This simple yet effective structure makes it a valuable tool in creating stable emulsions and drug delivery systems.[8]

Physicochemical Properties

A thorough understanding of a surfactant's physical and chemical properties is essential for its effective application.

PropertyValueSource(s)
Chemical Formula C₁₆H₃₄O₂[7]
Molecular Weight 258.44 g/mol [7]
Appearance White Crystal / Solid[9]
Melting Point 33-34 °C[9]
Boiling Point 330.8 °C at 760 mmHg[9]
Density 0.871 g/cm³ (Predicted)[10]
LogP (Octanol-Water Partition Coefficient) 5.928 (Estimated)[10]
pKa 14.42 ± 0.10 (Predicted)[10]

The Critical Micelle Concentration of C14E1

The CMC is not a single, fixed value but is influenced by environmental factors, most notably temperature. For many non-ionic surfactants, the CMC typically decreases as temperature rises, primarily due to the dehydration of the hydrophilic head groups, which enhances the overall hydrophobicity and favors micellization.[11]

However, 2-(Tetradecyloxy)ethanol (C14E1) exhibits an unusual and noteworthy behavior. Research by Islam and Kato (2003) demonstrated that for C14E1, the CMC value initially increases with temperature, reaches a maximum, and then begins to decrease.[1] This results in a distinctive Λ-shaped curve when plotting CMC against temperature. This phenomenon is attributed to a delicate balance between two opposing effects:

  • Increased Monomer Solubility: At lower temperatures, the dominant effect is the increased thermal solubility of the individual C14E1 monomers, which disfavors aggregation and thus raises the CMC.[1]

  • Head Group Dehydration: As the temperature continues to rise, the dehydration of the single ethylene oxide head group becomes the more significant factor, increasing the effective hydrophobicity of the molecule and promoting micelle formation at a lower concentration.[1]

A study of a commercial fatty-alcohol ethoxylate mixture with a C12-C14 alkyl chain distribution reported a CMC of 0.0409 mM at 25 °C.[11] Generally, for a homologous series of surfactants, increasing the length of the hydrophobic tail leads to a logarithmic decrease in the CMC because the greater hydrophobicity provides a stronger driving force for micellization.[11] For comparison, the closely related Ethylene glycol monododecyl ether (C12E1) has a reported CMC of 27.5 µM (0.0275 mM) at 25°C.

SurfactantAlkyl ChainCMC (at 25°C)Source
Ethylene glycol monododecyl etherC120.0275 mM
C12-C14 Ethoxylate MixtureC12-C140.0409 mM[11]
2-(Tetradecyloxy)ethanolC14Exhibits Λ-shaped temp. dependence[1]

Experimental Determination of the CMC

The CMC is determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its dependence on concentration. Several robust methods are employed, each with its own underlying principles. The choice of method depends on the nature of the surfactant, the required precision, and available instrumentation.

Surface Tensiometry

Principle: This is the most direct and common method. It relies on the principle that surface tension decreases as surfactant monomers are added to the solution and adsorb at the air-water interface. Once the CMC is reached and micelles form, the monomer concentration in the bulk remains constant, and thus the surface tension plateaus.[4] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Workflow: Automated CMC Determination by Surface Tensiometry

G cluster_prep Preparation cluster_measurement Automated Measurement Cycle cluster_analysis Data Analysis P1 Prepare concentrated surfactant stock solution P2 Fill measuring vessel with pure solvent (e.g., water) P3 Calibrate Tensiometer (e.g., with Wilhelmy Plate) M1 Measure initial surface tension of solvent P3->M1 M2 Dose precise aliquot of stock solution into vessel M1->M2 M3 Stir for homogenization M2->M3 M4 Allow for equilibration M3->M4 M5 Measure new surface tension M4->M5 M5->M2 Repeat until post-CMC plateau is reached A1 Plot Surface Tension vs. log(Concentration) M5->A1 A2 Identify two linear regions (pre-CMC and post-CMC) A1->A2 A3 Determine intersection of the two extrapolated linear fits A2->A3 A4 Intersection point on x-axis is the CMC A3->A4

Caption: Automated workflow for CMC determination using surface tensiometry.

Detailed Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of 2-(Tetradecyloxy)ethanol in high-purity water (e.g., 100x the expected CMC). Prepare a series of dilutions from this stock solution covering a range both significantly below and above the expected CMC.

  • Instrumentation: Utilize a force tensiometer equipped with a Wilhelmy plate or a Du Noüy ring. Ensure the platinum plate/ring is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants.

  • Measurement: a. Begin by measuring the surface tension of the pure solvent (water). b. Sequentially measure the surface tension of each prepared dilution, starting from the lowest concentration and proceeding to the highest. c. Alternatively, use an automated dosing system to titrate the concentrated stock solution into the pure solvent in the measurement vessel, recording the surface tension after each addition and equilibration period.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the regression lines drawn through these two regions.

Fluorescence Spectroscopy

Principle: This method employs a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but partitions readily into the nonpolar core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment (below CMC), the ratio of the first and third vibronic peaks (I₁/I₃) in its emission spectrum is high. When micelles form, pyrene moves into the hydrophobic micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against surfactant concentration and identifying the inflection point.

Workflow: CMC Determination by Fluorescence Probe Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis P1 Prepare serial dilutions of 2-(Tetradecyloxy)ethanol P2 Add a constant, small amount of fluorescent probe (e.g., Pyrene) to each dilution P1->P2 P3 Incubate samples to ensure probe solubilization and equilibrium P2->P3 M1 Set spectrofluorometer to probe's excitation wavelength (e.g., ~334 nm for Pyrene) P3->M1 M2 Record emission spectrum for each sample concentration M1->M2 M3 Measure intensities of key vibronic peaks (e.g., I1 at ~372 nm, I3 at ~384 nm) M2->M3 A1 Calculate intensity ratio (I1/I3) for each sample M3->A1 A2 Plot I1/I3 ratio vs. Surfactant Concentration A1->A2 A3 Fit data to a sigmoidal (Boltzmann) function A2->A3 A4 The center of the transition in the sigmoidal curve is the CMC A3->A4

Caption: Workflow for CMC determination using a fluorescent probe like pyrene.

Detailed Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of 2-(Tetradecyloxy)ethanol spanning the expected CMC. To each solution, add a small aliquot of a concentrated stock solution of pyrene in a volatile organic solvent (e.g., methanol or acetone) to achieve a final pyrene concentration in the micromolar range (e.g., 2 µM). The final concentration of the organic solvent should be negligible (<0.25%) to avoid influencing the micellization process.

  • Equilibration: Allow the samples to equilibrate (e.g., for several hours in the dark) to ensure the pyrene has fully partitioned.

  • Measurement: Using a spectrofluorometer, excite the samples at the appropriate wavelength for pyrene (e.g., 334 nm). Record the emission spectrum and measure the intensities of the first (I₁) and third (I₃) vibronic peaks (approximately 372 nm and 384 nm, respectively).

  • Data Analysis: Plot the ratio of intensities (I₁/I₃) against the concentration of 2-(Tetradecyloxy)ethanol. The data will typically form a sigmoidal curve. The CMC is identified as the concentration at the midpoint of the transition, which can be accurately determined by fitting the data to a Boltzmann equation.

Factors Influencing the CMC of 2-(Tetradecyloxy)ethanol

The precise CMC value is sensitive to the molecular structure of the surfactant and the conditions of the aqueous medium.

  • Hydrophobic Chain Length: As previously mentioned, a longer hydrophobic chain (like the C14 chain of 2-(Tetradecyloxy)ethanol) increases the molecule's hydrophobicity, leading to a lower CMC compared to shorter-chain analogues like C12E1.[11]

  • Hydrophilic Head Group: For alcohol ethoxylates, a larger, more hydrophilic head group (i.e., more ethylene oxide units) would increase the CMC. The single ethylene oxide unit in C14E1 results in a relatively low CMC.

  • Temperature: As detailed in Section 3, temperature has a complex, non-linear effect on the CMC of C14E1, which is a critical consideration for formulations intended for use across a range of temperatures (e.g., storage vs. physiological temperature).[1]

  • Presence of Additives:

    • Electrolytes: The addition of salts has a minimal effect on the CMC of non-ionic surfactants like 2-(Tetradecyloxy)ethanol, in contrast to ionic surfactants where electrolytes significantly lower the CMC by shielding head-group repulsion.

    • Co-solvents (e.g., Ethanol): The addition of organic co-solvents like ethanol generally increases the CMC. Ethanol can improve the solubility of the surfactant monomers in the bulk phase, making the formation of micelles less favorable and thus requiring a higher surfactant concentration to initiate aggregation.[3]

Conclusion and Applications in Drug Development

The critical micelle concentration is a foundational parameter in the characterization of surfactants for pharmaceutical use. For 2-(Tetradecyloxy)ethanol (C14E1), this value is not only a determinant of its efficacy as a formulation excipient but also exhibits a unique and complex relationship with temperature. Its ability to form micelles makes it an excellent candidate for:

  • Solubilizing Poorly Water-Soluble APIs: The hydrophobic cores of C14E1 micelles can encapsulate lipophilic drug molecules, increasing their apparent solubility in aqueous formulations for oral, parenteral, or topical delivery.

  • Emulsifiers and Stabilizers: It is effective in creating and stabilizing oil-in-water emulsions, essential for creams, lotions, and certain injectable formulations.[8]

  • Enhancing Drug Permeation: By interacting with biological membranes, surfactants can act as permeation enhancers for transdermal drug delivery systems.

A precise and accurate determination of the CMC, using robust methodologies such as tensiometry or fluorescence spectroscopy, is a non-negotiable step in the rational design of effective and stable drug delivery systems. The insights provided in this guide equip the formulation scientist with the necessary knowledge to harness the full potential of 2-(Tetradecyloxy)ethanol.

References

  • Islam, M.N., and Kato, T. (2003). Temperature dependence of the surface phase behavior and micelle formation of some nonionic surfactants. The Journal of Physical Chemistry B, 107(4), 965-971. [Link]

  • Islam, M.N., and Kato, T. (2003). Thermodynamic Study on Surface Adsorption and Micelle Formation of Poly(ethylene glycol) Mono-n-tetradecyl Ethers. Langmuir, 19(18), 7201-7205. [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • LookChem. (n.d.). 2-(Tetradecyloxy)ethanol. Retrieved from [Link]

  • Veselý, M., Střešková, L., et al. (2018). Determination of Critical Micellar Concentration of Homologous 2-Alkoxyphenylcarbamoyloxyethyl-Morpholinium Chlorides. Molecules, 23(5), 1093. [Link]

  • Scribd. (n.d.). Thermodynamics of Micellization. Retrieved from [Link]

  • Rincón-Romero, J. F., Ríos, F., Reyes-Requena, A., et al. (2023). Surface and Thermodynamics Properties of Commercial Fatty-Alcohol Ethoxylate Surfactants. Journal of Molecular Liquids, 376, 121396. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(tetradecyloxy)ethanol. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(tetradecyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Thermodynamics of Micellization and Adsorption Behaviour of Anionic Surfactant as Effected by Mixed Organic/Aqueous Media. 28(1), 123-128. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (2005). A study of the refractive index and surface tension synergy of the binary water/ethanol: Influence of concentration. Retrieved from [Link]

  • Premium-Pure. (2024). The Vital Role of Ethanol in Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-(Tetradecyloxy)ethanol

The following technical guide provides a rigorous spectroscopic characterization of 2-(Tetradecyloxy)ethanol, structured for application scientists and drug development professionals. Technical Monograph | Version 1.0 Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous spectroscopic characterization of 2-(Tetradecyloxy)ethanol, structured for application scientists and drug development professionals.

Technical Monograph | Version 1.0

Executive Summary

2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), also known as Myristyl monoethoxylate or Ethylene glycol monotetradecyl ether, represents a critical class of non-ionic surfactants used in lipid-based drug delivery systems and liposomal formulations. Its amphiphilic nature—comprising a lipophilic C14 hydrocarbon chain and a hydrophilic ethylene glycol headgroup—necessitates precise analytical characterization to ensure purity and consistency in pharmaceutical applications.

This guide details the spectroscopic signature of the molecule, providing self-validating protocols for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Molecular Architecture & Properties[1]

  • IUPAC Name: 2-(Tetradecyloxy)ethanol[1][2][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 258.44 g/mol [1][2][4][5]

  • SMILES: CCCCCCCCCCCCCCOCCO

  • Key Structural Motifs:

    • Hydrophobic Tail: Tetradecyl (C14) chain.[1]

    • Linkage: Ether bond (

      
      ).[1]
      
    • Hydrophilic Head: Primary hydroxyl group (

      
      ).[1]
      
Characterization Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the compound.

CharacterizationWorkflow Sample Raw Sample (2-Tetradecyloxyethanol) Purification Purification (Vac Distillation / HPLC) Sample->Purification IR FT-IR (Functional Groups) Purification->IR Step 1: ID NMR 1H / 13C NMR (Structural Connectivity) Purification->NMR Step 3: Purity MS Mass Spectrometry (MW & Fragmentation) Purification->MS Step 2: MW Validation Release Criteria (Purity > 98%) IR->Validation NMR->Validation MS->Validation

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight. For this amphiphilic ether, Electron Ionization (EI) typically yields extensive fragmentation, while Electrospray Ionization (ESI) in positive mode is preferred for molecular ion observation.

Ionization & Fragmentation Logic
  • Molecular Ion: The parent ion

    
     (m/z 258) is often weak in EI due to the lability of the ether linkage.[1]
    
  • Base Peak: In EI, alpha-cleavage adjacent to the ether oxygen is the dominant pathway.[1]

  • Diagnostic Fragments:

    • m/z 45:

      
       – Characteristic of the ethylene glycol unit.[1]
      
    • m/z 31:

      
       – Terminal hydroxymethyl fragment.[1]
      
    • Alkyl Series: m/z 43, 57, 71, 85... (loss of

      
      ).
      
MS Data Summary Table
m/z (Ion)Fragment StructureMechanistic Origin
258

Molecular ion (often low abundance in EI).[1]
240

Dehydration (loss of 18 Da), common in alcohols.
227

Loss of terminal hydroxymethyl group (alpha cleavage).
196

Alkene fragment from McLafferty-like rearrangement.
45

Diagnostic: Ethylene glycol residue.
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 258 Dehydration [M - H2O]+ m/z 240 M->Dehydration - H2O (18) GlycolFrag Glycol Fragment [HO-CH2-CH2]+ m/z 45 M->GlycolFrag Ether Cleavage AlkylFrag Alkyl Carbocations (CnH2n+1)+ M->AlkylFrag Chain Scission

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI).[1]

Infrared Spectroscopy (FT-IR)

IR spectroscopy is used here primarily to confirm the presence of the hydroxyl group and the ether linkage, and to rule out carbonyl impurities (e.g., oxidation products like aldehydes or acids).

Experimental Protocol
  • Method: Neat liquid film on NaCl plates or ATR (Attenuated Total Reflectance).[1]

  • Resolution: 4

    
    .
    
  • Scans: 16-32.

Spectral Assignments
Frequency (

)
ModeAssignmentCausality/Note
3300–3450

Stretching (Broad)Hydrogen-bonded hydroxyl group.[1] Broadening indicates intermolecular H-bonding.
2915–2925

Asym. StretchMethylene (

) backbone of the C14 chain.
2850–2855

Sym. StretchMethylene (

) backbone.
1460–1470

ScissoringAlkyl chain deformation.
1110–1130

StretchingEther linkage (Dialkyl ether character).
1050–1060

StretchingPrimary alcohol (

).

Senior Scientist Insight: A sharp peak at ~1700


 would indicate oxidation of the alcohol to an aldehyde or carboxylic acid.[1] The absence of this peak is a critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The assignments below distinguish between the three distinct types of oxygenated methylene protons, which is the most common source of confusion in analyzing ethoxylated alcohols.

Experimental Protocol
  • Solvent:

    
     (Deuterated Chloroform) with 0.03% TMS.[1]
    
  • Concentration: ~10-15 mg in 0.6 mL.[1]

  • Reference: TMS at 0.00 ppm or residual

    
     at 7.26 ppm.[1]
    
NMR Assignments (300/400 MHz, )

The molecule can be visualized as:


[1]
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
0.88 Triplet (

)
3HTerminal

Distal end of the C14 tail.[1]
1.25–1.35 Broad Singlet~22HBulk

Internal methylene envelope of the hydrophobic chain.
1.55–1.60 Multiplet (

)
2H

-methylene
Protons beta to the ether oxygen (alkyl side).
3.46 Triplet (

)
2H

(

)

-methylene of the alkyl chain.
3.56 Multiplet/Triplet2H

(

)
Glycol methylene adjacent to ether oxygen.
3.72–3.76 Multiplet/Triplet2H

(

)
Glycol methylene adjacent to hydroxyl. Most deshielded.
2.0–2.5 Broad Singlet1H

Hydroxyl proton (shift is concentration/pH dependent).
NMR Assignments ( )
Shift (

, ppm)
Carbon TypeAssignment
14.1

Terminal methyl.[1]
22.7, 26.1, 29.4-29.7

Bulk alkyl chain carbons.
31.9


-carbon (alkyl side).
61.8


(Carbon adjacent to alcohol).
71.6


(Ether carbon, glycol side).
71.3


(Ether carbon, alkyl side).

Interpretation Note: The chemical shift difference between the two ether carbons (~71.6 vs 71.3 ppm) is subtle.[1] 2D NMR (HSQC) is recommended if definitive assignment is required for regulatory filing.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-(tetradecyloxy)- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][4] Available at: [Link][1]

  • PubChem. 2-(Tetradecyloxy)ethanol Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to C12 analog for comparative spectral data structure; C14 data derived via homologous series extrapolation).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Standard reference for alcohol/ether chemical shifts).

Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Tetradecyloxy)ethanol

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 2-(Tetradecyloxy)ethanol. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 2-(Tetradecyloxy)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical properties with established analytical methodologies to offer a predictive and practical understanding of this nonionic surfactant's behavior under thermal stress.

Introduction: Understanding 2-(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol, also known as Myristyl Monoethoxylate, is a nonionic surfactant widely employed across various industries, from personal care products to industrial lubricants.[1] Its amphiphilic nature, stemming from a hydrophilic ethylene glycol ether head and a hydrophobic tetradecyl tail, allows it to effectively emulsify oils and water.[1] This functionality is critical in formulations such as creams, lotions, detergents, and degreasers.[1] In the pharmaceutical context, understanding the thermal stability of such an excipient is paramount, as manufacturing processes like heat sterilization, drying, and storage at elevated temperatures can impact its chemical integrity and, consequently, the safety and efficacy of the final product.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(Tetradecyloxy)ethanol is essential for interpreting its thermal behavior. These properties dictate its physical state, reactivity, and interactions at various temperatures.

PropertyValueUnitSource
Molecular Formula C₁₆H₃₄O₂-[1][2]
Molecular Weight 258.44 g/mol [1][2]
CAS Number 2136-70-1-[2][3]
Melting Point 33-34°C[1][3]
Boiling Point 330.8°C at 760 mmHg[1][3]
Flash Point 78.6°C[3]
Density 0.871g/cm³[3]

These properties suggest that 2-(Tetradecyloxy)ethanol is a solid at room temperature with a relatively high boiling point, indicating low volatility under standard conditions. The presence of a hydroxyl group and an ether linkage are key reactive sites that will influence its degradation pathways.

cluster_molecule 2-(Tetradecyloxy)ethanol Structure CH3 CH3 CH2_1 CH2_1 CH3->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 CH2_3 CH2_3 CH2_2->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 CH2_5 CH2_5 CH2_4->CH2_5 CH2_6 CH2_6 CH2_5->CH2_6 CH2_7 CH2_7 CH2_6->CH2_7 CH2_8 CH2_8 CH2_7->CH2_8 CH2_9 CH2_9 CH2_8->CH2_9 CH2_10 CH2_10 CH2_9->CH2_10 CH2_11 CH2_11 CH2_10->CH2_11 CH2_12 CH2_12 CH2_11->CH2_12 O_ether O_ether CH2_12->O_ether CH2_13 CH2_13 O_ether->CH2_13 CH2_14 CH2_14 CH2_13->CH2_14 OH OH CH2_14->OH cluster_pathways Potential Degradation Pathways 2-(Tetradecyloxy)ethanol 2-(Tetradecyloxy)ethanol Thermal_Stress Thermal_Stress 2-(Tetradecyloxy)ethanol->Thermal_Stress Ether_Scission Ether Bond Scission Thermal_Stress->Ether_Scission High Temp Dehydration Dehydration Thermal_Stress->Dehydration High Temp Oxidation Oxidation Thermal_Stress->Oxidation High Temp + O2 Pyrolysis Pyrolysis Thermal_Stress->Pyrolysis Very High Temp (Inert) Radical_Species Radical_Species Ether_Scission->Radical_Species Unsaturated_Compound Unsaturated_Compound Dehydration->Unsaturated_Compound Aldehydes_Ketones Aldehydes_Ketones Oxidation->Aldehydes_Ketones Smaller_Hydrocarbons Smaller_Hydrocarbons Pyrolysis->Smaller_Hydrocarbons

Caption: Plausible thermal degradation pathways for 2-(Tetradecyloxy)ethanol.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation profile of 2-(Tetradecyloxy)ethanol. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for assessing bulk thermal events, while chromatographic methods are essential for identifying and quantifying degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [4]This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss at different stages.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Tetradecyloxy)ethanol into a clean, tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to study thermal decomposition without oxidation. For oxidative stability, use a controlled flow of air or a mixture of oxygen and nitrogen.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates. [4] Rationale: A slow heating rate of 10 °C/min allows for good resolution of thermal events. The temperature range up to 600 °C is typically sufficient to observe the complete decomposition of organic molecules. The choice of atmosphere is critical to distinguish between thermal and thermo-oxidative degradation.

Start Start Calibrate_TGA Calibrate_TGA Start->Calibrate_TGA End End Prepare_Sample Prepare_Sample Calibrate_TGA->Prepare_Sample Set_Atmosphere Set_Atmosphere Prepare_Sample->Set_Atmosphere Program_Temperature Program_Temperature Set_Atmosphere->Program_Temperature Run_Analysis Run_Analysis Program_Temperature->Run_Analysis Analyze_Data Analyze_Data Run_Analysis->Analyze_Data Analyze_Data->End Plot_Mass_Loss Plot_Mass_Loss Analyze_Data->Plot_Mass_Loss Determine_Tonset Determine_Tonset Analyze_Data->Determine_Tonset Calculate_DTG Calculate_DTG Analyze_Data->Calculate_DTG

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [5]It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability of the material. [5][6]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Tetradecyloxy)ethanol into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 0 °C.

    • Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

    • Observe any exothermic events that may indicate decomposition or other chemical reactions.

Rationale: Hermetically sealed pans are used to prevent mass loss due to volatilization, which could interfere with the heat flow measurement. The temperature range is chosen to encompass the melting point and extend to the boiling point to observe any pre-boiling thermal events.

Start Start Calibrate_DSC Calibrate_DSC Start->Calibrate_DSC End End Prepare_Sample Prepare_Sample Calibrate_DSC->Prepare_Sample Set_Atmosphere Set_Atmosphere Prepare_Sample->Set_Atmosphere Program_Temperature Program_Temperature Set_Atmosphere->Program_Temperature Run_Analysis Run_Analysis Program_Temperature->Run_Analysis Analyze_Data Analyze_Data Run_Analysis->Analyze_Data Analyze_Data->End Identify_Transitions Identify_Transitions Analyze_Data->Identify_Transitions Determine_Tm_and_ΔHf Determine_Tm_and_ΔHf Analyze_Data->Determine_Tm_and_ΔHf

Sources

Foundational

Technical Assessment: Environmental Impact and Biodegradability of 2-(Tetradecyloxy)ethanol and Homologs

Executive Summary This technical guide provides a high-resolution analysis of the environmental fate of 2-[2-(tetradecyloxy)ethoxy]ethanol (CAS 4536-29-0). Critical Nomenclature Note: The user-supplied name "2-(Tetradecy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the environmental fate of 2-[2-(tetradecyloxy)ethoxy]ethanol (CAS 4536-29-0).

Critical Nomenclature Note: The user-supplied name "2-(Tetradecyloxy)ethanol" technically refers to the mono-ethylene glycol ether (C14E1, CAS 2136-70-1). However, the user-supplied CAS number 4536-29-0 corresponds to the diethylene glycol analog (C14E2). As environmental behaviors between C14E1 and C14E2 are mechanistically similar but distinct in polarity, this guide focuses on the CAS 4536-29-0 (C14E2) structure while referencing the homologous series of C14 Alcohol Ethoxylates (AEs).

Key Findings:

  • Classification: Nonionic surfactant (Alcohol Ethoxylate, C14E2).

  • Biodegradability: Readily biodegradable under aerobic conditions (OECD 301 series), though limited water solubility requires specific testing modifications.[1]

  • Ecotoxicity: High acute aquatic toxicity potential (

    
     mg/L) due to non-polar narcosis, mitigated in the environment by rapid adsorption to sludge and biodegradation.
    

Part 1: Chemical Identity & Physico-Chemical Drivers

To predict environmental fate, we must first deconstruct the molecule's amphiphilic architecture. The C14 alkyl chain drives hydrophobicity, while the glycol ether tail provides limited hydrophilicity.

Structural Specification
  • IUPAC Name: 2-[2-(Tetradecyloxy)ethoxy]ethanol[2]

  • CAS Number: 4536-29-0

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 302.5 g/mol [2]

  • SMILES: CCCCCCCCCCCCCCOCCOCCO

Physico-Chemical Properties (Fate Predictors)
PropertyValue (Est.)Environmental Implication
Log Kow (Octanol-Water) 5.5 – 6.0High Adsorption: Strong tendency to bind to organic carbon in soil and sewage sludge. Low mobility in groundwater.
Water Solubility < 2 mg/LBioavailability Limit: The rate-limiting step in biodegradation is often the dissolution or desorption of the chemical, not the metabolic capacity of the bacteria.
Vapor Pressure < 0.01 PaNon-Volatile: Atmospheric partitioning is negligible. Fate is driven by water and sediment compartments.
HLB (Hydrophile-Lipophile Balance) ~9.0Dispersibility: Borderline water-dispersible. Forms unstable emulsions rather than true solutions.

Part 2: Biodegradation Mechanisms[3]

The C14E2 molecule degrades via the well-established Alcohol Ethoxylate (AE) pathway. Bacteria (e.g., Pseudomonas, Acinetobacter) utilize two primary attack vectors: Central Fission and Omega-Oxidation.

Metabolic Pathway Visualization

The following diagram illustrates the primary aerobic degradation route.

BiodegradationPathway Parent Parent Molecule (C14-O-CH2CH2-O-CH2CH2-OH) CentralCleavage Enzymatic Hydrolysis (Central Cleavage) Parent->CentralCleavage Primary Route OmegaOx Omega-Oxidation (Alkyl Chain Attack) Parent->OmegaOx Secondary Route FattyAlcohol 1-Tetradecanol (C14-OH) CentralCleavage->FattyAlcohol PEG Polyethylene Glycol (PEG-2) CentralCleavage->PEG BetaOx Beta-Oxidation Cycle (C2 Unit Removal) FattyAlcohol->BetaOx Rapid CO2 Mineralization (CO2 + H2O + Biomass) PEG->CO2 Slower Carboxylic Carboxylated Intermediate OmegaOx->Carboxylic Carboxylic->BetaOx BetaOx->CO2

Figure 1: Aerobic biodegradation pathway of Diethylene Glycol Monotetradecyl Ether showing central ether cleavage as the dominant initial step.

Mechanism Explanation
  • Central Cleavage: Enzymes break the ether bond between the alkyl chain and the glycol group. This releases 1-Tetradecanol (fatty alcohol) and Diethylene Glycol.

    • Fate of C14-OH: Rapidly metabolized via

      
      -oxidation.
      
    • Fate of Glycol: Mineralized to

      
       and water.
      
  • 
    -Oxidation:  Less common for this specific structure, but involves oxidation of the terminal methyl group of the alkyl chain, creating a dicarboxylic acid which is then shortened.
    

Part 3: Ecotoxicology & Risk Assessment[4]

Aquatic Toxicity (Narcosis)

Long-chain glycol ethers (C14) act as "physical" toxicants. They partition into the cell membranes of aquatic organisms, disrupting membrane fluidity and function. This is known as non-polar narcosis .

OrganismEndpointEstimated ValueInterpretation
Fish

(96h)
0.5 – 5.0 mg/LToxic: High sensitivity due to gill uptake.
Daphnia

(48h)
0.1 – 1.0 mg/LVery Toxic: Invertebrates are highly sensitive to surfactants.
Algae

(72h)
< 1.0 mg/LToxic: Membrane disruption affects photosynthesis.
Mitigation Factors

Despite high intrinsic toxicity, the Risk Quotient (PEC/PNEC) is often low because:

  • Rapid Degradation: Half-life in surface water is typically < 24 hours.

  • Sludge Adsorption: >90% of the chemical is removed in Wastewater Treatment Plants (WWTP) via adsorption to sludge, preventing release into rivers.

Part 4: Experimental Protocols (Self-Validating Systems)

Standard aqueous tests (OECD 301A/B) often generate false negatives for C14 ethers because the substance floats or adheres to glass, preventing bacterial access.

Recommended Protocol: Modified OECD 301F (Manometric Respirometry) This protocol uses silica gel adsorption to maximize surface area and bioavailability.

Workflow Diagram

ExperimentalProtocol Prep 1. Carrier Loading (Mix Test Substance + Silica Gel) Vessel 3. Test Vessel Setup (Medium + Loaded Silica + Sludge) Prep->Vessel Inoculum 2. Inoculum Prep (Washed Activated Sludge) Inoculum->Vessel Incubation 4. Incubation (28 Days @ 22°C, Stirred) Vessel->Incubation Measurement 5. Data Acquisition (O2 Consumption / BOD) Incubation->Measurement

Figure 2: Modified OECD 301F workflow for poorly soluble surfactants.

Detailed Step-by-Step Methodology

Objective: Determine "Ready Biodegradability" (>60% ThOD in 28 days).

  • Substance Preparation (The Silica Carrier Method):

    • Why: C14E2 is insoluble.[1] Direct addition leads to heterogeneity.

    • Step: Dissolve 100 mg of C14E2 in 10 mL of volatile solvent (e.g., acetone). Add 10 g of inert silica gel. Evaporate the solvent under rotary evaporation. The surfactant is now coated as a monolayer on the silica.

  • Inoculum Preparation:

    • Source: Activated sludge from a municipal WWTP treating predominantly domestic sewage.

    • Conditioning: Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC). Resuspend to 30 mg/L suspended solids (SS).

  • Test System (Manometric Respirometry):

    • Vessels: 500 mL dark glass bottles with pressure sensors (e.g., OxiTop® or Sapromat®).

    • Medium: Standard OECD mineral medium (buffered pH 7.4).

    • Setup:

      • Test: Mineral Medium + Inoculum + Silica-coated C14E2 (Theoretical Oxygen Demand ~ 2.5 mg/mg).

      • Blank: Mineral Medium + Inoculum + Clean Silica (Controls for endogenous respiration).

      • Reference: Sodium Benzoate (Validates sludge activity).[3]

  • Execution:

    • Incubate at

      
       in the dark.
      
    • Continuous stirring is mandatory to keep silica suspended.

    • Record

      
       uptake daily.
      
  • Calculation:

Part 5: Regulatory Landscape

  • REACH (EU): C14 Alcohol Ethoxylates are generally registered. The C14E2 analog falls under the broad "Alcohol Ethoxylates" category.

    • Status: Readily Biodegradable.[1][4] Not PBT (Persistent, Bioaccumulative, Toxic).

  • TSCA (USA): Listed on the inventory.

  • HERA Project: Human and Environmental Risk Assessment on ingredients of household cleaning products confirms that long-chain AEs pose negligible risk to the aquatic environment due to rapid removal in treatment plants.

References

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3.[5] Link

  • HERA Project. (2009). Alcohol Ethoxylates - Human & Environmental Risk Assessment. Link

  • ECHA. (2023). Registration Dossier: Alcohols, C12-14, ethoxylated. European Chemicals Agency.[2][6] Link

  • PubChem. (2025).[2] Ethanol, 2-[2-(tetradecyloxy)ethoxy]- (CAS 4536-29-0). National Library of Medicine. Link

  • ISO. (1999). ISO 10634: Water quality — Guidance for the preparation and treatment of poorly water-soluble organic compounds for the subsequent evaluation of their biodegradability in an aqueous medium. Link

Sources

Protocols & Analytical Methods

Method

using 2-(Tetradecyloxy)ethanol for nanoparticle synthesis

Application Note: 2-(Tetradecyloxy)ethanol (C14E1) as a Phase-Directing Agent in Nanoparticle Synthesis Executive Summary 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), commonly referred to as C14E1 or Myristyl Glycol , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Tetradecyloxy)ethanol (C14E1) as a Phase-Directing Agent in Nanoparticle Synthesis

Executive Summary

2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), commonly referred to as C14E1 or Myristyl Glycol , is a non-ionic amphiphilic surfactant distinct from its poly-ethoxylated counterparts (e.g., PEG-2000). With a single ethylene glycol unit attached to a 14-carbon lipophilic tail, C14E1 possesses a low Hydrophile-Lipophile Balance (HLB ≈ 4.7), making it predominantly lipophilic.

This application note details the use of C14E1 as a structure-directing agent in two specific nanotechnological workflows:

  • Reverse Micelle Templating: For the synthesis of anisotropic metal nanoparticles (Ag/Au).

  • Lipid Nanocarrier Engineering: As a co-surfactant in Solid Lipid Nanoparticles (SLNs) to modulate membrane curvature and enhance drug permeation.

Physicochemical Profile & Mechanistic Basis

To successfully utilize C14E1, researchers must understand its phase behavior, which differs significantly from standard polysorbates or high-molecular-weight PEGs.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Formula

Amphiphilic structure with a short head group.
Molecular Weight 258.44 g/mol Low MW allows rapid interfacial kinetics.
Melting Point 33–34 °CCritical Parameter: Solid at room temp; requires heating to fluidize during synthesis.
HLB (Calculated) ~4.7 (Griffin’s Method)Promotes Water-in-Oil (W/O) emulsions (Reverse Micelles).
Solubility Soluble in Ethanol, Hexane, Chloroform. Insoluble in Water.Must be dissolved in the organic phase.
Mechanism of Action: The Packing Parameter

C14E1 is a "cone-shaped" surfactant. Its large hydrophobic tail (


) relative to its small hydrophilic head group (

) results in a critical packing parameter (

) greater than 1.
  • Result: C14E1 spontaneously forms inverse curvature structures (reverse micelles) in non-polar solvents. These water pools serve as "nanoreactors" where metal ions are reduced, limiting particle growth to the size of the water core.

G cluster_0 C14E1 Molecular Geometry cluster_1 Self-Assembly in Organic Solvent Tail C14 Hydrophobic Tail (Bulky) Head E1 Hydrophilic Head (Small) Tail->Head Covalent Bond Solvent Organic Phase (Continuous) Tail->Solvent Solvation WaterPool Water Pool (Nanoreactor) Head->WaterPool H-Bonding Interface Curved Interface (Negative Curvature) Solvent->Interface Tails Extend Out Interface->WaterPool Heads Face In

Figure 1: Mechanistic orientation of C14E1 forming reverse micelles. The bulky tail forces the interface to curve toward the water phase, creating stable nanoreactors.

Protocol A: Synthesis of Monodisperse Silver Nanoparticles via Reverse Microemulsion

Objective: Synthesize <10 nm hydrophobic silver nanoparticles (AgNPs) dispersed in hexane/toluene. Rationale: C14E1 stabilizes the water pool where


 is reduced to 

. The surfactant subsequently caps the particle, preventing agglomeration.
Materials
  • Surfactant: 2-(Tetradecyloxy)ethanol (C14E1) (>98% purity).

  • Oil Phase: Cyclohexane or Isooctane (HPLC Grade).

  • Aqueous Phase: 0.1 M

    
     solution.
    
  • Reducing Agent: 0.5 M Hydrazine hydrate (

    
    ) or Sodium Borohydride (
    
    
    
    ).
  • Co-surfactant (Optional): 1-Pentanol (to adjust interface flexibility).

Step-by-Step Methodology
  • Preparation of Organic Phase (The Template):

    • Dissolve 1.5 g of C14E1 in 20 mL of Cyclohexane.

    • Note: Since the MP is ~34°C, gently warm the cyclohexane to 35–40°C to ensure complete dissolution of the surfactant. The solution must be optically clear.

  • Formation of Reverse Micelles:

    • Add 200 µL of 0.1 M

      
       aqueous solution dropwise to the organic phase while stirring vigorously (1000 RPM).
      
    • Titrate with 1-Pentanol (approx. 0.5–1.0 mL) until the turbid solution becomes transparent.

    • Checkpoint: Transparency indicates the formation of thermodynamically stable microemulsions.

  • Reduction (Nucleation):

    • Prepare a separate microemulsion containing the reducing agent: Dissolve 1.5 g C14E1 in 20 mL Cyclohexane + 200 µL Reducing Agent.

    • Mix the two microemulsions (Silver-containing and Reducer-containing) rapidly.

    • Maintain temperature at 35°C .

  • Aging and Extraction:

    • Stir for 1 hour. The solution will turn yellow-brown (characteristic surface plasmon resonance of Ag).

    • Precipitate particles by adding excess Ethanol (polar solvent breaks the micelles).

    • Centrifuge at 8,000 RPM for 15 mins. Wash pellet 3x with Ethanol to remove excess surfactant.

Protocol B: C14E1-Modified Solid Lipid Nanoparticles (SLNs)

Objective: Create drug-loaded SLNs with enhanced membrane fluidity for transdermal delivery. Rationale: C14E1 acts as a "defect creator" in the lipid crystal lattice. Pure lipids (like Stearic Acid) form perfect crystals that expel drugs during storage. Adding C14E1 distorts the lattice, increasing drug loading capacity (DLC) and enhancing skin permeation due to its alkyl chain.

Materials
  • Solid Lipid: Stearic Acid or Glyceryl Monostearate (GMS).

  • Modifier Surfactant: 2-(Tetradecyloxy)ethanol (C14E1).

  • Aqueous Surfactant: Poloxamer 188 or Tween 80 (to stabilize the water phase).

  • Active Pharmaceutical Ingredient (API): Hydrophobic drug of choice.

Workflow: Hot High-Shear Homogenization

SLN_Synthesis cluster_inputs Phase Preparation (T = 75°C) LipidPhase Lipid Phase (Stearic Acid + C14E1 + Drug) PreEmulsion Pre-Emulsion Formation High Shear Mixing (2000 RPM) LipidPhase->PreEmulsion Add Lipid to Water AqPhase Aqueous Phase (Water + Poloxamer 188) AqPhase->PreEmulsion Homogenization High Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->Homogenization Size Reduction Cooling Rapid Cooling (4°C) Recrystallization Homogenization->Cooling Solidification FinalSLN C14E1-Modified SLNs (Solid Core / Fluid Surface) Cooling->FinalSLN

Figure 2: Hot Homogenization workflow. C14E1 is integrated into the lipid melt to modify the core crystal structure.

Step-by-Step Methodology
  • Melt Phase Preparation:

    • Heat Stearic Acid (MP ~69°C) to 75°C.

    • Add C14E1 (10–20% w/w relative to lipid mass). The C14E1 will melt and mix homogeneously with the lipid.

    • Dissolve the hydrophobic drug into this lipid melt.

  • Aqueous Phase Preparation:

    • Heat distilled water containing 2% Poloxamer 188 to 75°C (matching the lipid temp is crucial to prevent premature solidification).

  • Emulsification:

    • Pour the aqueous phase into the lipid phase under magnetic stirring.

    • Apply High-Shear Mixing (Ultra-Turrax) at 15,000 RPM for 5 minutes. This creates a crude O/W emulsion.

  • Homogenization & Solidification:

    • Pass the pre-emulsion through a High-Pressure Homogenizer (500–800 bar, 3 cycles).

    • Critical Step: Collect the hot nano-emulsion into a beaker sitting in an ice bath (

      
      ). Rapid cooling prevents particle growth and locks the C14E1 into the lipid lattice, preventing phase separation.
      

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Phase Separation (Protocol A) Temperature dropped below 34°C.C14E1 solidifies/crystallizes below 34°C. Maintain all solvents and mixing vessels at 35–40°C using a water bath.
Particle Aggregation (Gray precipitate) Water-to-Surfactant ratio (

) too high.
Reduce the volume of aqueous

.[1] The water pools are too large and colliding. Keep

.[2]
Low Drug Loading (Protocol B) Lipid lattice is too perfect (Expulsion).Increase C14E1 concentration. The "kink" in the C14 tail disrupts the perfect packing of Stearic Acid (C18), creating space for the drug.
Cloudy Organic Phase (Protocol A) Incomplete dissolution.Ensure C14E1 is fully dissolved in cyclohexane before adding water. Use sonication if necessary.

References

  • Surfactant Properties & HLB

    • PubChem. (2025).[2] Ethanol, 2-(tetradecyloxy)- Compound Summary. National Library of Medicine.[2] [Link][2]

  • Microemulsion Synthesis

    • Capek, I. (2004). Preparation of metal nanoparticles in water-in-oil (w/o) microemulsions. Advances in Colloid and Interface Science, 110(1-2), 49-74. [Link]

  • Lipid Nanoparticle Templating

    • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54, S131-S155. [Link]

  • Non-ionic Surfactants in Nanotechnology

    • Tadros, T. F. (2013). Polymeric Surfactants in Disperse Systems. Advances in Colloid and Interface Science. [Link]

  • Phase Behavior of Glycol Ethers

    • Shinoda, K., & Kunieda, H. (1973). Conditions to produce microemulsions: Factors affecting the HLB of surfactant. Journal of Colloid and Interface Science. [Link]

Sources

Application

Application Note: 2-(Tetradecyloxy)ethanol (C14E1) in High-Fidelity Emulsion &amp; Droplet PCR

Executive Summary This guide details the application of 2-(Tetradecyloxy)ethanol (also known as Myristyl Glycol or C14E1) as a specialized non-ionic surfactant in Polymerase Chain Reaction (PCR). Unlike standard hydrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(Tetradecyloxy)ethanol (also known as Myristyl Glycol or C14E1) as a specialized non-ionic surfactant in Polymerase Chain Reaction (PCR). Unlike standard hydrophilic surfactants (e.g., Tween 20) used to stabilize enzymes in the aqueous phase, C14E1 is a lipophilic surfactant (HLB ~4.7) . Its primary application is in Emulsion PCR (ePCR) and Droplet Digital PCR (ddPCR) , where it functions as an interfacial stabilizer in the oil phase. By passivating the water-oil interface, C14E1 prevents Taq polymerase adsorption and "skinning," ensuring efficient amplification in picoliter-scale reactors.

Scientific Foundation & Mechanism[1]

The Hydrophilic-Lipophilic Balance (HLB) Paradox

Standard PCR buffers utilize high-HLB surfactants like Tween 20 (HLB 16.7) to prevent polymerase aggregation in solution. However, in droplet-based workflows, the critical failure point is the Water-Oil (W/O) Interface .

  • The Problem: Taq polymerase is amphiphilic and tends to migrate to the interface, where it denatures or adsorbs irreversibly, leading to reaction failure (a phenomenon known as "skinning").

  • The Solution (C14E1): With a 14-carbon alkyl tail and a single ethylene glycol headgroup, C14E1 is predominantly hydrophobic. It partitions into the oil phase and packs densely at the interface, creating a steric barrier that repels the polymerase back into the aqueous droplet.

Unique Physicochemical Behavior

Research indicates that C14E1 exhibits an anomalous


-shaped CMC (Critical Micelle Concentration) curve  with respect to temperature, unlike the monotonic trend of longer-chain ethoxylates [1]. This property suggests unique thermal stability dynamics during PCR thermal cycling (

denaturation steps), maintaining interfacial integrity when other surfactants might desorb.
Interfacial Architecture Diagram

The following diagram illustrates the stabilizing role of C14E1 at the droplet interface compared to aqueous surfactants.

G cluster_0 Droplet Interface Architecture Oil Continuous Oil Phase (Mineral/Fluorinated Oil) Interface W/O Interface (C14E1 Barrier) Oil->Interface Solubilizes C14E1 Water Aqueous PCR Mix (Taq, Primers, DNA) Interface->Water Repels Polymerase C14E1 C14E1 Molecules (Interfacial Shield) Interface->C14E1 Taq Taq Polymerase Tween Tween 20 (Aqueous Stabilizer)

Figure 1: Mechanism of C14E1 stabilization. C14E1 populates the interface, preventing Taq polymerase (Red) from adsorbing, while Tween 20 (Green) remains in the bulk aqueous phase.

Experimental Protocol: C14E1-Stabilized Emulsion PCR

Materials & Reagents
ComponentSpecificationRole
Surfactant 2-(Tetradecyloxy)ethanol (C14E1)Interfacial Stabilizer (Oil Phase)
Oil Phase Mineral Oil (light) or Fluorinated OilContinuous Phase Carrier
Aqueous Phase 2x PCR Master MixReaction Core
Co-Surfactant Span 80 (Optional)HLB Adjustment (if needed)
Protocol Workflow
Step 1: Oil Phase Preparation (The Carrier)
  • Weigh 2-(Tetradecyloxy)ethanol to achieve a final concentration of 2.0% to 4.5% (w/v) .

    • Note: C14E1 is a waxy solid at room temperature (MP ~33°C).

  • Add to Mineral Oil in a glass vial.

  • Heat to 45°C and vortex vigorously until completely dissolved.

  • Filter through a 0.22 µm PTFE filter to remove particulates.

    • Critical: Do not use aqueous filters (PES/Nylon) as the oil will not pass.

Step 2: Aqueous PCR Mix Preparation

Prepare the PCR reaction as standard, but include a higher concentration of BSA (Bovine Serum Albumin) to act as a sacrificial protein.

  • Taq Polymerase: 0.05 U/µL

  • Primers: 900 nM each

  • Probes: 250 nM

  • BSA: 0.1% (w/v)

  • Tween 20: 0.01% (Keep low; high levels can destabilize the emulsion).

Step 3: Emulsion Generation
  • Combine Oil Phase and Aqueous Phase in a 3:1 ratio (e.g., 300 µL Oil : 100 µL Aqueous).

  • Mechanical Disruption:

    • Method A (Vortex): Vortex at max speed for 5 minutes at 4°C.

    • Method B (Microfluidic): Pump through a flow-focusing chip (flow rates: 10 µL/min Aqueous, 30 µL/min Oil).

  • Visual Check: The resulting emulsion should appear milky white and opaque. A "creamy" layer indicates successful droplet formation.

Step 4: Thermal Cycling

Perform cycling with a slow ramp rate to prevent droplet rupture.

  • Initial Denaturation: 95°C for 2 min.

  • Cycling (35-40 cycles):

    • 95°C for 30 sec.

    • 58°C (Annealing) for 45 sec.

    • 72°C for 45 sec.

  • Ramp Rate: Max 2°C/sec .

Step 5: Emulsion Breaking & Recovery
  • Add 2 volumes of Isobutanol or Water-saturated Diethyl Ether to the PCR tube.

  • Vortex briefly and centrifuge at 12,000 x g for 1 minute.

  • Discard the upper organic phase.

  • Extract the lower aqueous phase containing the amplicons.

Workflow Visualization

Workflow Prep Step 1: Prep Dissolve C14E1 in Oil (45°C) Mix Step 2: Mix Add Aqueous PCR Mix (3:1 Ratio) Prep->Mix Emulsify Step 3: Emulsify Vortex or Microfluidic Chip Mix->Emulsify Cycle Step 4: PCR Thermal Cycling (Slow Ramp) Emulsify->Cycle Break Step 5: Recover Add Isobutanol & Centrifuge Cycle->Break

Figure 2: Step-by-step workflow for C14E1-based Emulsion PCR.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Phase Separation (Creaming) Instability of emulsionIncrease C14E1 concentration to 5%; Add 0.5% Span 80 as co-surfactant.
Low PCR Yield Enzyme adsorption at interfaceIncrease BSA concentration in aqueous phase to 0.5%.
Droplet Coalescence Thermal stressReduce PCR ramp rate to 1°C/sec; Ensure C14E1 is fully dissolved before use.
Cloudy Aqueous Phase (Post-Recovery) Residual Oil/SurfactantPerform a second extraction with chloroform or use a spin column purification.

References

  • Islam, M. N., & Kato, T. (2003).[1] Thermodynamic Study on Surface Adsorption and Micelle Formation of Poly(ethylene glycol) Mono-n-tetradecyl Ethers. Langmuir, 19(14), 5856–5862. Link

  • Diehl, F., et al. (2006). BEAMing: single-molecule PCR on microparticles in water-in-oil emulsions. Nature Methods, 3, 551–559. Link

  • Pan, J., et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique. Sensors and Actuators B: Chemical, 220, 1101-1108. (Discusses analogous Brij L4 surfactants). Link

  • Courtois, F., et al. (2008). An integrated device for monitoring time-dependent in vitro expression from single genes in picolitre droplets. ChemBioChem, 9(3), 439-446. Link

Sources

Method

Application Note: 2-(Tetradecyloxy)ethanol in the Engineering of Nanostructured Lipid Carriers (NLCs)

[1] Executive Summary This guide details the application of 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), also known as Myristyl Glycol or Ethylene Glycol Monomyristyl Ether, in the preparation of lipid-based nanocarriers.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), also known as Myristyl Glycol or Ethylene Glycol Monomyristyl Ether, in the preparation of lipid-based nanocarriers.[1] Unlike standard ionizable lipids used in mRNA delivery, 2-(Tetradecyloxy)ethanol functions primarily as a non-ionic co-surfactant and lipid matrix modifier in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Its unique physicochemical profile—combining a C14 hydrophobic tail with a short ethylene glycol headgroup—allows it to intercalate into solid lipid lattices (e.g., Compritol®, Stearic Acid). This intercalation disrupts perfect crystallization, creating "imperfections" that significantly enhance drug loading capacity and prevent drug expulsion during storage.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecificationRelevance to LNP/NLC
Molecular Formula C₁₆H₃₄O₂Amphiphilic structure (Lipid-like surfactant).[1]
Molecular Weight 258.44 g/mol Small molecule co-surfactant; high mobility in lipid matrix.[1]
Melting Point 33–34 °CCritical: Melts near body temperature.[1] Ideal for temperature-triggered release or topical applications.[1]
HLB Value Low (~4–6 est.)[1]Lipophilic.[1][2] Acts as a W/O emulsifier or co-surfactant in O/W systems.[1]
Solubility Soluble in Ethanol, Acetone, OilsCompatible with Solvent Injection and Hot Homogenization methods.

Mechanistic Role in Lipid Nanoparticles[6][12]

The primary failure mode of traditional Solid Lipid Nanoparticles (SLNs) is the formation of a perfect crystal lattice during storage, which squeezes out the encapsulated drug (drug expulsion). 2-(Tetradecyloxy)ethanol addresses this by acting as a Crystal Lattice Perturbator .[1]

The "Imperfect Crystal" Theory

When 2-(Tetradecyloxy)ethanol is mixed with a solid lipid (e.g., Glyceryl Behenate), its C14 tail aligns with the lipid tails, but the ethylene glycol headgroup creates steric spacing. This prevents the formation of a highly ordered "brick wall" lipid structure, maintaining a disordered matrix (NLC type) that accommodates more drug payload.

Co-Surfactant Interface Stabilization

While too hydrophobic to stabilize an oil-in-water (O/W) emulsion alone, it works synergistically with high-HLB surfactants (e.g., Poloxamer 188, Tween 80).[1] It lowers interfacial tension (


) at the lipid-water interface more effectively than a single surfactant, leading to smaller particle sizes (Z-Average < 200 nm).[1]
Visualization: Structural Impact[1]

NLC_Structure SolidLipid Solid Lipid Core (Highly Ordered Lattice) Mixing High-Shear Mixing / Solvent Injection SolidLipid->Mixing Expulsion Drug Expulsion (Low Stability) SolidLipid->Expulsion Without Modifier Modifier 2-(Tetradecyloxy)ethanol (Crystal Modifier) Modifier->Mixing Intercalates Drug Hydrophobic Payload (API) Drug->Mixing NLC Nanostructured Lipid Carrier (NLC) Disordered Matrix Mixing->NLC Imperfections Created NLC->Drug High Retention

Figure 1: Mechanism of Action.[1] 2-(Tetradecyloxy)ethanol disrupts the solid lipid lattice, preventing the 'perfect crystallization' that leads to drug expulsion.

Detailed Protocol: Solvent Injection Method

This protocol is optimized for preparing NLCs loaded with a hydrophobic small molecule.[1] The Solvent Injection method is preferred over Hot Homogenization for lab-scale R&D as it avoids thermal degradation of sensitive APIs, although the lipid phase must still be solubilized.

Target Specifications:

  • Particle Size: 150–250 nm[1]

  • PDI: < 0.25

  • Zeta Potential: -20 to -30 mV (stabilized)[1]

Materials Required[1][6][7][13]
  • Solid Lipid: Glyceryl Monostearate (GMS) or Compritol® 888 ATO.[1]

  • Liquid Lipid / Modifier: 2-(Tetradecyloxy)ethanol (CAS 2136-70-1).[1][3][4]

  • Aqueous Surfactant: Poloxamer 188 (Pluronic F68) or Tween 80.[1]

  • Solvent: Ethanol (absolute) or Acetone.[1]

  • Equipment: Magnetic stirrer with heating plate, Syringe pump (optional for precision), Dialysis tubing (12-14 kDa MWCO).

Formulation Table (Batch Volume: 10 mL)
ComponentRoleMass/VolConcentration (Final)
Phase A (Organic)
Glyceryl MonostearateSolid Lipid Core100 mg1.0% w/v
2-(Tetradecyloxy)ethanol Modifier / Co-surfactant 30 mg 0.3% w/v
Hydrophobic Drug (e.g., Curcumin)Payload10 mg0.1% w/v
EthanolSolvent2.0 mLN/A (Removed)
Phase B (Aqueous)
Poloxamer 188Stabilizer (High HLB)100 mg1.0% w/v
Deionized WaterContinuous Phase10.0 mLq.s.[1][5]
Step-by-Step Procedure
Step 1: Preparation of Phase A (Organic Phase)[1]
  • Weigh the Solid Lipid (100 mg) and 2-(Tetradecyloxy)ethanol (30 mg) into a glass vial.

  • Add the hydrophobic drug (10 mg).

  • Add 2.0 mL of Ethanol.

  • Heat the mixture to 40–45°C (slightly above the melting point of 2-(Tetradecyloxy)ethanol and GMS) under gentle stirring until a clear, homogeneous solution is obtained.

    • Note: Ensure the drug is fully dissolved. If not, add a small volume of Acetone (0.5 mL).

Step 2: Preparation of Phase B (Aqueous Phase)[1]
  • Dissolve Poloxamer 188 (100 mg) in 10 mL of Deionized Water.

  • Heat the solution to the same temperature as Phase A (40–45°C) to prevent premature lipid precipitation (shock crystallization) upon mixing.

  • Place Phase B on a magnetic stirrer at 1000 RPM .

Step 3: Injection and Particle Formation[1]
  • Draw Phase A into a syringe (equipped with a 27G needle).

  • Critical Step: Inject Phase A into the stirring Phase B.[1]

    • Injection Rate: Fast injection (bolus) or controlled rate (1 mL/min) via syringe pump.[1] Fast injection often yields smaller particles in solvent injection methods.

    • Observation: The solution should immediately turn opalescent/milky white, indicating the formation of lipid nanoparticles.

Step 4: Solvent Evaporation & Hardening[1]
  • Continue stirring at room temperature for 3–4 hours to allow the ethanol to evaporate.

  • As the solvent leaves, the lipid core solidifies, trapping the drug. The 2-(Tetradecyloxy)ethanol prevents the core from becoming too crystalline.[1]

Step 5: Purification (Optional but Recommended)[1]
  • Transfer the dispersion to a dialysis bag (MWCO 12-14 kDa).[1]

  • Dialyze against distilled water for 12 hours to remove unencapsulated drug and excess surfactant.

Visualization: Experimental Workflow

Protocol_Workflow cluster_PhaseA Phase A (Organic) cluster_PhaseB Phase B (Aqueous) Lipid Solid Lipid + 2-(Tetradecyloxy)ethanol HeatA Heat to 45°C Lipid->HeatA Solvent Ethanol/Acetone Solvent->HeatA Injection Injection (Rapid Mixing) HeatA->Injection Inject Water Water + Poloxamer 188 HeatB Heat to 45°C Water->HeatB HeatB->Injection Stirring Base Evap Solvent Evaporation (3-4 Hours) Injection->Evap Final NLC Dispersion (Ready for QC) Evap->Final

Figure 2: Solvent Injection Workflow for NLC preparation.

Quality Control & Troubleshooting

Characterization Metrics
ParameterMethodAcceptance CriteriaRole of 2-(Tetradecyloxy)ethanol
Particle Size DLS (Dynamic Light Scattering)150 – 250 nmReduces size by lowering interfacial tension.[1]
PDI DLS< 0.25Ensures uniform population; prevents aggregation.[1]
Zeta Potential Electrophoretic Mobility>30
Encapsulation Efficiency (EE) HPLC (Ultrafiltration)> 70%Primary Benefit: Increases EE by disrupting crystal lattice.[1]
Troubleshooting Guide
  • Issue: Particle Size > 500 nm or Sedimentation. [1]

    • Cause: Insufficient surfactant or too slow injection rate.[1]

    • Fix: Increase Poloxamer 188 concentration to 2.0%. Ensure Phase A and B are at the same temperature (45°C) during mixing.

  • Issue: Drug Expulsion (Crystals visible after 24h).

    • Cause: Lipid matrix is too perfect (recrystallization).[1]

    • Fix:Increase the ratio of 2-(Tetradecyloxy)ethanol. Move from 70:30 (Solid:Liquid) to 50:50. The liquid fraction (modifier) is insufficient to disrupt the lattice.

  • Issue: Low Encapsulation Efficiency. [1]

    • Cause: Drug solubility in the lipid melt is low.

    • Fix: Verify drug solubility in 2-(Tetradecyloxy)ethanol specifically. If low, consider a different liquid lipid.

References

  • PubChem. (2023).[1] Ethanol, 2-(tetradecyloxy)- Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews.[1] (Fundamental principles of NLCs and the role of liquid lipid modifiers). Available at: [Link]

  • Gordillo-Galeano, A., & Mora-Huertas, C. E. (2018). Solid lipid nanoparticles and nanostructured lipid carriers: A review emphasizing on particle structure and drug release.[6] European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link][1]

  • Scientific.Net. (2020).[1] Effect of Surfactant on Characteristics of Solid Lipid Nanoparticles (SLN).[7][8][9][10][11][12] (Discusses the impact of non-ionic surfactants on particle size and stability). Available at: [Link][1]

Sources

Application

Application Notes and Protocols for Stabilizing Protein Solutions with 2-(Tetradecyloxy)ethanol

Introduction: The Challenge of Protein Instability In the realm of biotherapeutics, diagnostics, and fundamental research, maintaining the native conformation and solubility of proteins is paramount. Proteins are inheren...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Protein Instability

In the realm of biotherapeutics, diagnostics, and fundamental research, maintaining the native conformation and solubility of proteins is paramount. Proteins are inherently sensitive molecules, susceptible to a multitude of stresses including temperature fluctuations, shear forces, and interactions with interfaces (e.g., air-water, solid-liquid). These stresses can disrupt the delicate balance of forces that maintain a protein's tertiary and quaternary structures, leading to unfolding, aggregation, and loss of function. Protein aggregation is a significant concern as it can reduce therapeutic efficacy and potentially elicit an immunogenic response in patients.

To counteract these instabilities, formulators often employ a variety of excipients. Among the most effective of these are non-ionic surfactants. These amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, play a crucial role in shielding proteins from detrimental interfacial interactions.[1] This application note provides a detailed guide to the use of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant, for the stabilization of protein solutions.

Physicochemical Properties of 2-(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol, also known as Myristyl Monoethoxylate or C14E1, is a polyoxyethylene alkyl ether. Its structure consists of a 14-carbon hydrophobic alkyl chain and a single hydrophilic ethylene glycol ether head group.

PropertyValueSource
CAS Number 2136-70-1[2][3]
Molecular Formula C₁₆H₃₄O₂[2][3]
Molecular Weight 258.44 g/mol [4][5]
Appearance White crystalline solid[6]
Melting Point 33-34 °C[2][6]
Boiling Point 330.8 °C at 760 mmHg[6]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[7][8] Aqueous solubility is limited and it forms micelles above its Critical Micelle Concentration.

Mechanism of Protein Stabilization by 2-(Tetradecyloxy)ethanol

Non-ionic surfactants like 2-(Tetradecyloxy)ethanol stabilize proteins in solution primarily through two interconnected mechanisms: interfacial competition and direct interaction.

  • Interfacial Competition and Shielding: Proteins, being amphipathic themselves, tend to adsorb to hydrophobic interfaces, such as the air-water interface in a vial or the surface of a container. This adsorption can lead to partial unfolding and subsequent aggregation. 2-(Tetradecyloxy)ethanol, being highly surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents protein adsorption and denaturation.

  • Direct Interaction and Prevention of Self-Association: The hydrophobic tail of 2-(Tetradecyloxy)ethanol can interact with exposed hydrophobic patches on the surface of a protein. This interaction masks these aggregation-prone regions, preventing protein-protein interactions that lead to the formation of soluble and insoluble aggregates.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[9][10][11] In this state, the hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic heads face the aqueous environment. While working above the CMC is common for solubilizing membrane proteins, for stabilizing soluble proteins, concentrations are often kept near or slightly above the CMC to ensure a sufficient concentration of monomeric surfactant is available to interact with both interfaces and the protein itself.

cluster_0 Mechanism of Stabilization Protein Protein in Solution Stresses Interfacial and Thermal Stresses Protein->Stresses Exposure to Surfactant 2-(Tetradecyloxy)ethanol (Monomers) Protein->Surfactant Addition of UnfoldedProtein Unfolded/Misfolded Protein Stresses->UnfoldedProtein Leads to Aggregates Protein Aggregates UnfoldedProtein->Aggregates Forms Micelles Micelles (Above CMC) Surfactant->Micelles Self-assembles StabilizedProtein Stabilized Protein Surfactant->StabilizedProtein Shields and Prevents Aggregation

Caption: Mechanism of protein stabilization by 2-(Tetradecyloxy)ethanol.

Protocols for Application

Preparation of a 10% (w/v) Stock Solution

Due to its waxy, solid nature at room temperature, it is recommended to prepare a stock solution of 2-(Tetradecyloxy)ethanol for ease of use.

Materials:

  • 2-(Tetradecyloxy)ethanol (solid)

  • High-purity water (e.g., Milli-Q or WFI)

  • Sterile, conical tube (e.g., 15 mL or 50 mL)

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Weigh out 1 g of 2-(Tetradecyloxy)ethanol and transfer it to a 15 mL conical tube.

  • Add 9 mL of high-purity water to the tube. This will bring the final volume to approximately 10 mL.

  • Warm the mixture in a water bath set to 37-40°C to melt the surfactant. Caution: Do not overheat, as this can degrade the surfactant.

  • Once melted, vortex the solution thoroughly until it is clear and homogenous.

  • Sterile-filter the 10% stock solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C. The solution may become cloudy or solidify at this temperature. Before use, warm the solution to room temperature or 37°C and vortex to ensure it is fully dissolved and homogenous.

Determination of Optimal Working Concentration

Experimental Workflow for Optimization:

cluster_1 Optimization Workflow Start Start with Purified Protein Solution PrepSeries Prepare a series of dilutions of 2-(Tetradecyloxy)ethanol in the protein buffer (e.g., 0.001% to 0.1% w/v) Start->PrepSeries AddProtein Add protein to each surfactant concentration PrepSeries->AddProtein Incubate Incubate under stress conditions (e.g., elevated temperature, agitation) AddProtein->Incubate Analyze Analyze for aggregation (e.g., DLS, SEC-MALS, visual inspection) Incubate->Analyze Select Select the lowest concentration that effectively prevents aggregation Analyze->Select

Caption: Workflow for determining the optimal concentration of 2-(Tetradecyloxy)ethanol.

Detailed Protocol for Optimization:

  • Prepare a series of dilutions of the 10% 2-(Tetradecyloxy)ethanol stock solution in your protein's formulation buffer. A suggested range to screen is from 0.001% to 0.1% (w/v).

  • To a set of microcentrifuge tubes or a 96-well plate, add your protein of interest to each of the prepared surfactant dilutions. Include a control sample with no surfactant.

  • Subject the samples to a relevant stress condition to induce aggregation. This could be:

    • Thermal Stress: Incubate at an elevated temperature (e.g., 40-60°C) for a defined period.

    • Mechanical Stress: Agitate on an orbital shaker.

    • Freeze-Thaw Stress: Subject the samples to multiple freeze-thaw cycles.

  • After the stress incubation, assess the level of aggregation in each sample using one or more of the following techniques:

    • Visual Inspection: Look for turbidity or visible precipitates.

    • UV-Vis Spectroscopy: Measure the absorbance at 340 nm or 600 nm to quantify turbidity.

    • Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.

    • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To quantify the amount of soluble aggregates.

  • The optimal concentration is typically the lowest concentration that effectively minimizes protein aggregation under the tested stress conditions.

Incorporation into Protein Purification and Storage Buffers

Once the optimal concentration is determined, 2-(Tetradecyloxy)ethanol can be added to buffers at various stages of protein purification and for final formulation and storage.

  • During Cell Lysis: For intracellular proteins, including a low concentration of a non-ionic surfactant in the lysis buffer can help to maintain protein solubility upon release from the cellular environment.

  • In Chromatography Buffers: Adding the surfactant to chromatography buffers can prevent aggregation that may occur as the protein becomes more concentrated on the column. It is important to ensure that the surfactant does not interfere with the binding of the protein to the chromatography resin.

  • For Final Formulation and Storage: The optimized concentration of 2-(Tetradecyloxy)ethanol should be included in the final formulation buffer to ensure long-term stability.

Considerations and Troubleshooting

  • Buffer Compatibility: 2-(Tetradecyloxy)ethanol is a non-ionic surfactant and is generally compatible with a wide range of common biological buffers (e.g., phosphate, Tris, HEPES).[12] However, it is always advisable to visually inspect for any signs of precipitation or incompatibility when preparing new formulations.

  • Assay Interference: Be aware that detergents can interfere with some protein concentration determination assays, such as the Bradford assay. The Bicinchoninic Acid (BCA) assay is generally more compatible with low concentrations of non-ionic detergents.[13]

  • Purity of Surfactant: The quality of the surfactant can impact its performance and the stability of the protein. Use a high-purity grade of 2-(Tetradecyloxy)ethanol intended for biological use to avoid contaminants that could be detrimental to the protein.

Conclusion

2-(Tetradecyloxy)ethanol is a non-ionic surfactant with the potential to be a valuable tool for stabilizing protein solutions against aggregation. Its simple structure and non-ionic nature make it a versatile excipient for a variety of protein types. By following the protocols outlined in this application note for preparing stock solutions and empirically determining the optimal working concentration, researchers and drug development professionals can effectively leverage the stabilizing properties of 2-(Tetradecyloxy)ethanol to enhance the quality and shelf-life of their protein products.

References

  • Gálusová, A., Andriamainty, F., & Mikláš, R. (2015). Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. Čes. slov. Farm., 64, 206-208.
  • J R Hess Company, Inc. (n.d.). Critical Micelle Concentration (CMC): Measuring Surfactant Efficiency. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Critical micelle concentration. In Wikipedia. Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1). Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. Retrieved from [Link]

  • SBR International. (2025, December 16). Alcohol Ethoxylates (AE): Uses, Structure & Applications. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Shah, V., et al. (2025). Structure-Guided In-Use Stability Assessment of Monoclonal Antibody Tislelizumab. Pharmaceutics, 17(10), 2234.
  • Lapek, J. D., et al. (2022). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. bioRxiv.
  • ResearchGate. (2013, September 14). How to avoid protein aggregation during protein concentration?. Retrieved from [Link]

  • Google Patents. (2016, July 1). Rna compositions comprising a buffer substance and methods for preparing, storing and using the same.
  • Wang, X., et al. (2013). Mechanisms of monoclonal antibody stabilization and release from silk biomaterials. Journal of controlled release, 172(3), 843-851.
  • Abbott, S. (n.d.). CMC Values | Practical Surfactants Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of stabilization of proteins by surfactants. Retrieved from [Link]

  • PubChem. (n.d.). Tetradecyl ethyleneglycol monoether. Retrieved from [Link]

  • Coricovac, D., et al. (2014). Quality Control and Stability Studies with the Monoclonal Antibody, Trastuzumab: Application of 1D- vs. 2D-Gel Electrophoresis. Molecules, 19(4), 4815-4830.
  • Parrish, J. R., et al. (2011). Benchmarking yeast two-hybrid systems using the interactions of bacterial motility proteins. Proteomics, 11(11), 2283-2293.
  • Lapek, J. D., et al. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling. bioRxiv.
  • Google Patents. (2002, June 20). Use of terpene alcohol ethoxylates as solubilizers in cosmetic or pharmaceutical preparations or concentrates for food preparations.
  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Venus Ethoxyethers Pvt. Ltd. (n.d.). Ethoxylated Alcohol | Alcohol Ethoxylate. Retrieved from [Link]

  • Zhang, J., et al. (2012). Phosphorylcholine-modified poly(ethylene-co-vinyl alcohol) microporous membranes with improved protein-adsorption-resistance property. Journal of Membrane Science, 405-406, 134-143.
  • MySkinRecipes. (n.d.). 2-(tetradecyloxy)ethanol. Retrieved from [Link]

  • Acha, A., et al. (2017). Optimal control strategies for inhibition of protein aggregation. Proceedings of the National Academy of Sciences, 114(30), 7873-7878.
  • Rathore, A. S., & Joshi, V. (2014). Stability testing in monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-13.
  • Bond, M. D., & Blank, G. S. (2005). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 344(2), 167-175.
  • Saluja, A., et al. (2014). Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein. Journal of pharmaceutical sciences, 103(8), 2323-2333.
  • Di Nardo, T., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems.
  • Justia Patents. (2019, January 29). CRISPR-related methods and compositions with governing gRNAS. Retrieved from [Link]

  • Ron, E., Freeman, A., & Solomon, B. (1995). Stabilization and surface modification of monoclonal antibodies by 'bi-layer encagement'. Journal of immunological methods, 180(2), 237-245.
  • Lab Hacks. (2022, September 24). Making 70% ethanol solutions (the right way) [Video]. YouTube. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Selected Compounds in Water and Ethanol. Retrieved from [Link]

  • Beaudry, R. M., et al. (2016). On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products. Food chemistry, 197, 72-79.

Sources

Method

Application Note: Determination of the Critical Micelle Concentration (CMC) of 2-(Tetradecyloxy)ethanol

Introduction: Understanding 2-(Tetradecyloxy)ethanol and Its Aggregation Behavior 2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, is a non-ionic surfactant widely employed as an emulsifier,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2-(Tetradecyloxy)ethanol and Its Aggregation Behavior

2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, is a non-ionic surfactant widely employed as an emulsifier, stabilizer, and solubilizing agent in various formulations, including personal care products, detergents, and drug delivery systems.[1] Its amphiphilic nature, possessing a hydrophilic ethylene oxide head and a hydrophobic tetradecyl tail, drives its self-assembly in aqueous solutions.

A fundamental parameter governing the utility of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form organized structures called micelles.[2] Below the CMC, the surfactant primarily exists as monomers, which preferentially adsorb at interfaces, leading to a significant reduction in surface tension. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution. At this point, physical properties of the solution, such as surface tension, conductivity, and the local environment for solubilized probes, exhibit a distinct change.[3]

Accurate determination of the CMC is crucial for optimizing formulations, ensuring product stability, and controlling the solubilization and delivery of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for three common techniques to determine the CMC of 2-(Tetradecyloxy)ethanol, explaining the causality behind experimental choices to ensure robust and reproducible results.

Key Properties of 2-(Tetradecyloxy)ethanol
PropertyValueSource
Chemical Formula C₁₆H₃₄O₂[1]
Molecular Weight 258.44 g/mol [1]
Appearance White Crystal / Solid[1]
Melting Point 33-34 °C[1][4][5]
Boiling Point 330.8 °C at 760 mmHg[1][4]
Classification Non-ionic Surfactant[6]

Visualization of Micellization

The process of micelle formation is a critical transition point. The diagram below illustrates the behavior of 2-(Tetradecyloxy)ethanol molecules in an aqueous solution below and above the CMC.

G cluster_below Below CMC cluster_above Above CMC m1 M m2 M m3 M m4 M s1 Monomers at Surface & in Bulk micelle Micelle s2 Saturated Surface + Micelles in Bulk start Increasing Surfactant Concentration cluster_below cluster_below start->cluster_below cluster_above cluster_above cluster_below->cluster_above

Caption: Molecular arrangement below and above the CMC.

Technique 1: Surface Tensiometry

Principle: Surface tensiometry is a direct and robust method for CMC determination. As the concentration of 2-(Tetradecyloxy)ethanol increases, the surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.[7] This reduction continues until the surface becomes saturated with monomers. At the CMC, further addition of the surfactant leads to micelle formation in the bulk solution rather than at the interface, causing the surface tension to remain relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[2]

Causality: This method relies on the fundamental definition of surfactant activity at an interface. The break in the surface tension plot is a direct consequence of the system reaching its lowest stable interfacial energy, after which self-assembly into micelles becomes the energetically favorable process.

Experimental Workflow: Surface Tensiometry

prep Prepare Stock Solution of 2-(Tetradecyloxy)ethanol series Create a Dilution Series (Logarithmic Spacing) prep->series measure Measure Surface Tension of each concentration (e.g., Wilhelmy Plate) series->measure plot Plot Surface Tension (γ) vs. log(Concentration) measure->plot analyze Identify Break Point: Intersection of two linear fits plot->analyze cmc Determine CMC analyze->cmc

Caption: Workflow for CMC determination by surface tensiometry.

Protocol:
  • Reagent and Instrument Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of 2-(Tetradecyloxy)ethanol in high-purity deionized water. Ensure complete dissolution; gentle warming (to just above its melting point of 33-34°C) and stirring may be necessary.

    • Calibrate the surface tensiometer using a standard of known surface tension (e.g., pure water, ~72.8 mN/m at 20°C). The Wilhelmy plate or Du Noüy ring methods are both suitable.[8]

    • Ensure all glassware is scrupulously clean to avoid contamination from other surface-active substances.

  • Preparation of Dilution Series:

    • Prepare a series of solutions with decreasing concentrations of 2-(Tetradecyloxy)ethanol from the stock solution. A logarithmic dilution series is recommended to ensure adequate data points around the CMC.

    • The concentration range should bracket the expected CMC. A preliminary wide-range measurement can help narrow this down.[8]

  • Measurement:

    • Equilibrate each solution to a constant temperature (e.g., 25°C), as surface tension is temperature-dependent.

    • Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated.

    • Allow sufficient time for the surface tension to equilibrate at each concentration before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot should show two distinct linear regions. The first region will have a steep negative slope, and the second region (above the CMC) will be nearly horizontal.[2]

    • Perform a linear regression on the data points in each of the two regions.

    • The CMC is the concentration corresponding to the intersection point of these two regression lines.

Technique 2: Fluorescence Spectroscopy with a Hydrophobic Probe

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment.[7] In an aqueous solution below the CMC, pyrene resides in a polar (water) environment. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrophobic core of the micelles.[7] This change in the local environment causes a distinct shift in the pyrene fluorescence spectrum. The ratio of the intensity of the third vibronic peak (I₃, ~384 nm) to the first (I₁, ~373 nm) of the pyrene emission spectrum is particularly sensitive to solvent polarity and increases significantly as pyrene moves into the nonpolar micellar core.[9] The CMC is determined from the inflection point in the plot of the I₃/I₁ ratio versus surfactant concentration.

Causality: The change in the fluorescence signal is directly caused by the formation of a new, nonpolar microenvironment (the micelle core) within the bulk aqueous phase. The probe acts as a reporter for the presence of these hydrophobic aggregates.

Experimental Workflow: Fluorescence Spectroscopy

prep Prepare Surfactant Solutions with constant Pyrene conc. excite Excite Samples at ~335 nm in a Fluorometer prep->excite scan Record Emission Spectra (e.g., 350-450 nm) excite->scan extract Extract Intensities of Peak I (~373 nm) and Peak III (~384 nm) scan->extract plot Plot Intensity Ratio (I₃/I₁) vs. Surfactant Concentration extract->plot analyze Identify Inflection Point (Sigmoidal Curve Fit) plot->analyze cmc Determine CMC analyze->cmc

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Protocol:
  • Reagent and Instrument Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).

    • Prepare a series of vials or a 96-well plate. To each, add a small, precise volume of the pyrene stock solution.

    • Evaporate the solvent completely, leaving a thin film of pyrene. This ensures the final concentration of the organic solvent is negligible.

    • Prepare a dilution series of 2-(Tetradecyloxy)ethanol in high-purity water, as described in the surface tensiometry protocol.

  • Sample Preparation:

    • Add a fixed volume of each surfactant dilution to the pyrene-coated vials/wells. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.

    • Allow the solutions to equilibrate, typically for several hours or overnight with gentle agitation, to ensure complete partitioning of the pyrene.

  • Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Record the fluorescence emission spectrum for each sample, typically from 350 nm to 450 nm.

    • Identify the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.[9][10]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I₃/I₁) for each surfactant concentration.

    • Plot the I₃/I₁ ratio (y-axis) against the surfactant concentration or log(concentration) (x-axis).

    • The data will typically form a sigmoidal curve. The CMC is often determined from the intersection of two tangent lines drawn along the initial and rising portions of the curve, or more accurately, from the center of the transition in a fitted sigmoidal function.

Technique 3: Conductivity Measurement (A Note on Applicability)

Principle: Conductivity measurement is a simple and common method for determining the CMC of ionic surfactants.[11] The principle relies on the change in molar conductivity as micelles form. Below the CMC, conductivity increases linearly with the concentration of the ionic surfactant, as more charge-carrying monomers are added.[7] Above the CMC, while the total surfactant concentration increases, the newly formed micelles have a lower mobility than the individual ions and bind counter-ions, causing the slope of the conductivity versus concentration plot to decrease significantly.[11] The CMC is the concentration at the break point of the two linear segments.

Inapplicability to 2-(Tetradecyloxy)ethanol: As a non-ionic surfactant, 2-(Tetradecyloxy)ethanol does not dissociate into ions in solution.[6] Therefore, it does not significantly contribute to the conductivity of the solution, and the formation of neutral micelles does not cause a distinct, measurable change in conductivity. For this reason, conductivity is not a suitable or sensitive method for determining the CMC of 2-(Tetradecyloxy)ethanol and is mentioned here primarily for completeness and to caution against its misapplication.[7]

Summary and Comparison of Recommended Techniques

FeatureSurface TensiometryFluorescence Spectroscopy
Principle Measures changes in interfacial properties.Measures changes in the microenvironment of a probe.[12]
Sensitivity Good, but can be affected by impurities.Very high, suitable for low CMC values.[7]
Sample Purity Highly sensitive to surface-active impurities.[3][11]Less sensitive to impurities that are not fluorescent.
Advantages Direct measurement of surface activity; no probes required.[2]High sensitivity; small sample volume.[13]
Disadvantages Slower; requires meticulous cleaning; larger sample volume.Indirect method; probe may slightly alter the CMC.

Conclusion

The accurate determination of the Critical Micelle Concentration is essential for the effective application of 2-(Tetradecyloxy)ethanol in scientific research and industrial formulations. Both surface tensiometry and fluorescence spectroscopy are robust and reliable methods for this purpose. Surface tensiometry offers a direct measurement of the defining characteristic of surfactants, while fluorescence spectroscopy provides superior sensitivity. The choice of method will depend on the available instrumentation, required precision, and sample purity. For validation, it is often advisable to determine the CMC by two different methods. Conductivity, however, should be avoided for non-ionic surfactants like 2-(Tetradecyloxy)ethanol due to a lack of a significant signal change.

References

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • Fluksman, A., & Benny, O. (2019). A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe. RSC Advances, 9(37), 21473-21479. Retrieved from [Link]

  • Wang, R., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 18(44), 8334-8346. Retrieved from [Link]

  • Al-Soufi, W., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Critical Reviews in Analytical Chemistry, 52(7), 1549-1566. Retrieved from [Link]

  • Schmitt, S. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Tenside Surfactants Detergents, 60(5), 324-331. Retrieved from [Link]

  • Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Application Note 11 - Determination of Critical Micelle Concentration with DataPhysics DCAT Series. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Department of Physical and Macromolecular Chemistry, Charles University. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • Hutin, A. (2022). Measurement of Critical Micelle Concentration. ResearchGate. DOI: 10.5281/zenodo.6639700. Retrieved from [Link]

  • The Chem Corner. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Tetradecyloxy)ethanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(tetradecyloxy)ethanol. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Retrieved from [Link]

  • Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(48), 13777-13784. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(tetradecyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1). Retrieved from [Link]

  • Sustmann, R., et al. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. Retrieved from [Link]

  • Zhang, H., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Heliyon, 6(3), e03531. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. Retrieved from [Link]

  • ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Tetradecyloxy)ethanol for Solubilization

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 2-(Tetradecyloxy)ethanol. As a non-ionic surfactant, 2-(Tetradecyloxy)ethanol is a powerful tool for solubilizing lipids...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 2-(Tetradecyloxy)ethanol. As a non-ionic surfactant, 2-(Tetradecyloxy)ethanol is a powerful tool for solubilizing lipids and membrane proteins while preserving their native structure and function.[1][2] However, achieving optimal solubilization requires careful concentration management. This guide provides in-depth, experience-based advice to help you navigate common challenges and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Tetradecyloxy)ethanol and why is it used?

A1: 2-(Tetradecyloxy)ethanol is a non-ionic surfactant.[3] Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to emulsify oils and water effectively.[3] In research, it is primarily used to extract and solubilize membrane proteins from their native lipid bilayers into an aqueous solution. Non-ionic detergents like this are considered "mild" because they can disrupt the membrane to release the protein without typically unfolding the protein itself, which is crucial for functional and structural studies.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules spontaneously assemble into spherical structures called micelles in a solution.[4][5] Below the CMC, the surfactant exists as individual molecules (monomers). Above the CMC, both monomers and micelles are present. For solubilization, you must work at a concentration above the CMC. This is because the micelles create a hydrophobic core that mimics the cell membrane, effectively encapsulating the hydrophobic regions of the protein and keeping it soluble in the buffer.[6]

Q3: What concentration of 2-(Tetradecyloxy)ethanol should I start with?

A3: A robust starting point for most membrane protein extractions is a concentration of 5 to 20 times the CMC.[6] While the exact CMC can vary with buffer conditions (pH, ionic strength, temperature), a generally accepted range for similar non-ionic detergents is a good starting point for initial calculations. It is crucial to determine the optimal concentration for your specific protein and system empirically.

Q4: My protein precipitates after adding the detergent. What's wrong?

A4: Precipitation can occur for several reasons. The most common are:

  • Detergent concentration is too low: If the concentration is not sufficiently above the CMC, there won't be enough micelles to solubilize all the protein, leading to aggregation.

  • Detergent concentration is too high: Extremely high concentrations can sometimes strip away essential lipids or destabilize the protein, causing it to precipitate.[7]

  • Buffer conditions: Incorrect pH or ionic strength can affect both protein stability and detergent performance. High salt concentrations, for instance, can sometimes cause protein aggregation.[8]

In-Depth Troubleshooting Guides

Issue 1: Incomplete Solubilization or Low Yield

You've performed the solubilization, centrifuged the sample, but most of your target protein is still in the insoluble pellet.

Causality: This is the most common issue and points directly to suboptimal extraction conditions. The detergent-to-protein ratio is likely too low, or the incubation parameters are insufficient to fully disrupt the membrane and form stable protein-detergent complexes.

Troubleshooting Protocol:

  • Increase Detergent Concentration: Incrementally increase the concentration of 2-(Tetradecyloxy)ethanol. If you started at 1% (w/v), try 1.5% and 2.0%. Analyze the soluble and insoluble fractions by SDS-PAGE or Western Blot to quantify the improvement.

  • Optimize the Protein-to-Detergent Ratio: Instead of just focusing on the percentage, consider the ratio of detergent to total protein. A good starting point is a detergent-to-protein mass ratio of 2:1 to 10:1.

  • Increase Incubation Time: Solubilization is not instantaneous. Extend the incubation time with the detergent (e.g., from 1 hour to 4 hours, or even overnight) at a low temperature (4°C) with gentle end-over-end rotation.[6][8]

  • Check Buffer Composition: Ensure your buffer's pH is optimal for your protein's stability. You can also try adjusting the ionic strength; increasing NaCl concentration (e.g., up to 300 mM) can sometimes improve solubilization for certain membranes.[8]

Issue 2: Loss of Protein Function or Activity

Your protein is soluble, but it has lost its enzymatic activity, binding capability, or has denatured.

Causality: While 2-(Tetradecyloxy)ethanol is a mild detergent, it can still be denaturing under the wrong conditions.[2] The detergent might be stripping away crucial lipids that are necessary for the protein's conformation or function. The concentration might be too aggressive for your specific target.

Troubleshooting Protocol:

  • Decrease Detergent Concentration: After the initial solubilization, it is critical to maintain the protein in a buffer with a lower detergent concentration, typically just above the CMC, for all subsequent purification steps (e.g., chromatography, dialysis).

  • Screen Other Detergents: There is no universal "best" detergent.[6] Your protein may be more stable in a different non-ionic detergent (e.g., DDM, Triton X-100) or even a zwitterionic one (e.g., CHAPS).[2][9] Perform a detergent screening experiment.

  • Add Lipid/Cholesterol Analogs: If you suspect essential lipids are being stripped away, try supplementing your buffer with lipid or cholesterol analogs (like CHS) to help stabilize the protein-detergent complex.

Issue 3: Protein Aggregates After Detergent Removal/Exchange

You are trying to exchange 2-(Tetradecyloxy)ethanol for another detergent or remove it for reconstitution, and the protein crashes out of solution.

Causality: This happens when the new environment is not as stable for the protein as the initial solubilization buffer. The new detergent may not be suitable, or the removal of the detergent has been too rapid or too complete, causing the hydrophobic protein to aggregate.[7]

Troubleshooting Protocol:

  • Gradual Detergent Exchange: Use a method like dialysis or stepwise size-exclusion chromatography to gradually change the detergent environment, rather than a rapid buffer exchange.

  • Ensure New Detergent is Above its CMC: When exchanging detergents, ensure the concentration of the new detergent is always maintained above its own CMC.

  • Avoid Complete Detergent Removal: If your goal is not reconstitution into liposomes, do not attempt to remove all the detergent. A certain amount is required to keep the membrane protein soluble.[7] Adsorptive beads can be used for controlled removal, but the optimal ratio must be determined carefully.[7]

Data & Protocols

Physicochemical Properties of 2-(Tetradecyloxy)ethanol
PropertyValueSource
Molecular Formula C₁₆H₃₄O₂[3][10][11]
Molecular Weight 258.44 g/mol [3][10]
Appearance White Crystal[3]
Melting Point 33-34 °C[3][11][12]
Boiling Point 330.8 °C at 760 mmHg[3][11][12]
Density 0.871 g/cm³[11][12]

Note: The Critical Micelle Concentration (CMC) is highly dependent on buffer conditions and is not listed as a fixed value. It must be determined or estimated for the specific experimental conditions.

Experimental Workflow: Determining Optimal Detergent Concentration

This protocol provides a systematic way to find the lowest concentration of 2-(Tetradecyloxy)ethanol that yields the highest amount of soluble, active protein.

Objective: To test a range of detergent concentrations to identify the optimal condition for solubilizing a target membrane protein.

Methodology:

  • Prepare Membrane Fractions: Isolate your membrane fraction containing the protein of interest using standard protocols like ultracentrifugation.

  • Set Up Test Conditions: Resuspend the membrane pellet in a base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Aliquot the membrane suspension into several tubes.

  • Create a Detergent Dilution Series: Prepare a series of 2-(Tetradecyloxy)ethanol concentrations in the base buffer. A good range to test is 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v).

  • Solubilization: Add each detergent concentration to a corresponding tube of membrane suspension. Ensure the final protein concentration is consistent across all samples (e.g., 5 mg/mL).

  • Incubation: Incubate all samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble material.

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of buffer.

  • Quantification: Analyze equal volumes of the starting material, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western Blotting using an antibody against your protein of interest. The optimal concentration is the one that moves the most protein from the insoluble to the soluble fraction without compromising activity (if an assay is available).

Visual Guides

G cluster_start cluster_yield cluster_precip Start Low Yield or Precipitation? LowYield Most protein in pellet? Start->LowYield Yes, Low Yield Precip Protein precipitates after solubilization? Start->Precip No, it Precipitates IncConc Action: Increase Detergent Concentration (e.g., 1.5-2.0%) LowYield->IncConc IncTime Action: Increase Incubation Time/Agitation IncConc->IncTime CheckBuffer Action: Check Buffer (pH, Ionic Strength) IncTime->CheckBuffer Success1 Yield Improved CheckBuffer->Success1 ConcTooHigh Possible Cause: Concentration too high Precip->ConcTooHigh ConcTooLow Possible Cause: Concentration too low Precip->ConcTooLow DecConc Action: Decrease Detergent Post-Solubilization ConcTooHigh->DecConc ConcTooLow->IncConc Follow Low Yield Path Screen Action: Screen Other Detergents DecConc->Screen Success2 Protein Stable Screen->Success2

Caption: Troubleshooting Decision Tree for Solubilization Issues.

G cluster_workflow Experimental Workflow A 1. Prepare Membrane Fraction B 2. Aliquot & Create Detergent Dilution Series (0.1% to 2.0%) A->B C 3. Solubilize (1-2h @ 4°C) B->C D 4. Ultracentrifuge (100,000 x g) C->D E 5. Separate Soluble (Supernatant) & Insoluble (Pellet) D->E F 6. Analyze by SDS-PAGE / Western Blot E->F G 7. Identify Optimal Concentration F->G

Caption: Workflow for Optimizing Detergent Concentration.

References

  • 2-(tetradecyloxy)ethanol - MySkinRecipes. (n.d.). Retrieved from [Link]

  • The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • 2-(Tetradecyloxy)ethanol - LookChem. (n.d.). Retrieved from [Link]

  • Thermodynamic and Spectroscopic Studies of SDS in Cinnamaldehyde + Ethanol Mixtures: Influences of Temperature and Composition. (2022). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Ethanol, 2-(tetradecyloxy)-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Non-Ionic Detergents in Membrane Protein Research. (2025). Alfa Chemistry via YouTube. Retrieved from [Link]

  • Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. PubChem. (n.d.). Retrieved from [Link]

  • Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. (n.d.). PubMed Central. Retrieved from [Link]

  • 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. (n.d.). Bitesize Bio. Retrieved from [Link]

  • How can I extract the detergent-insoluable protein from membrane proteins?. (2015). ResearchGate. Retrieved from [Link]

  • Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins. (n.d.). PLOS One. Retrieved from [Link]

Sources

Optimization

troubleshooting aggregation issues with 2-(Tetradecyloxy)ethanol

Welcome to the technical support resource for 2-(Tetradecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Tetradecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with the aggregation behavior of this non-ionic surfactant. As a valuable tool in solubilization and formulation, understanding its properties is key to experimental success. This document provides in-depth, cause-and-effect explanations and validated protocols to address issues you may encounter.

Core Concepts: Understanding 2-(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol is a non-ionic surfactant widely used as an emulsifier, stabilizer, and solubilizing agent in various applications, including personal care products and pharmaceutical formulations.[1] Its structure consists of a long, hydrophobic C14 alkyl chain (tetradecyl group) and a short, hydrophilic head composed of an ethylene glycol ether group. This amphiphilic nature drives its primary function: reducing surface tension and forming micelles in aqueous solutions.

Aggregation is not a flaw; it is the intended mechanism of action for surfactants. Above a specific concentration, the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) self-assemble into spherical or other structured aggregates called micelles.[2] This process is essential for solubilizing poorly water-soluble compounds. However, uncontrolled or misunderstood aggregation can lead to experimental artifacts and formulation instability.

PropertyValueSource
Chemical Formula C₁₆H₃₄O₂[1]
Molecular Weight 258.44 g/mol [1]
Appearance White Crystalline Solid[1]
Melting Point 33-34 °C[3]
Boiling Point 330.8 °C at 760 mmHg[3]
LogP 4.696[3]
Storage 2-8°C[1]
Frequently Asked Questions & Troubleshooting Guides
Q1: My solution containing 2-(Tetradecyloxy)ethanol has suddenly become cloudy or turbid upon warming. What is happening and how can I resolve it?

A1: This phenomenon is likely due to exceeding the surfactant's "cloud point."

Scientific Explanation: For many non-ionic surfactants with ethylene oxide-based hydrophilic groups, their solubility in water is temperature-dependent. As the temperature increases, the hydrogen bonds between the water molecules and the ether oxygen atoms of the surfactant's hydrophilic head become weaker. This dehydration makes the surfactant less soluble, causing the micellar solution to separate into two phases, which appears as turbidity.[4] This specific temperature is known as the Cloud Point Temperature (CPT) .[5] Forcing the solution to a temperature above its CPT can lead to irreversible precipitation or aggregation of both the surfactant and any solubilized payload.

Troubleshooting Protocol:

  • Immediate Action: Immediately cool the solution down. If the cloudiness dissipates upon cooling, you have confirmed a cloud point issue.

  • Operate Below the CPT: Determine the CPT for your specific formulation and ensure all experimental steps (mixing, incubation, storage) are conducted well below this temperature.

  • Modify the Formulation: If your experimental conditions require higher temperatures, consider the following:

    • Add a Hydrotrope: Small amounts of certain solvents like ethanol can increase the cloud point.

    • Incorporate an Ionic Surfactant: A small amount of an ionic surfactant can be integrated into the micelles, increasing electrostatic repulsion and raising the cloud point.

    • Change Surfactant: If the temperature constraints are rigid, you may need to select a different non-ionic surfactant with a higher CPT (e.g., one with a longer polyethylene glycol chain).

Q2: I've dissolved 2-(Tetradecyloxy)ethanol in my buffer, but I'm seeing unexpected precipitation or a film forming on the surface. What are the potential causes?

A2: This issue often points to problems with ionic strength, pH, or incomplete dissolution.

Scientific Explanation:

  • "Salting Out": High concentrations of electrolytes (salts) in your buffer can compete for water molecules needed to hydrate the hydrophilic heads of the surfactant. This reduces the surfactant's solubility and can cause it to precipitate or "salt out" of the solution. This effect is particularly pronounced for non-ionic surfactants compared to their ionic counterparts.

  • pH Incompatibility: While 2-(Tetradecyloxy)ethanol itself is stable across a wide pH range, extreme pH values can affect the stability of other components in your formulation, leading to co-precipitation.[6] Furthermore, a significant deviation from a neutral pH can alter the surface charge of any payload molecules, potentially leading to unfavorable interactions with the micelles.

  • Incomplete Dissolution: 2-(Tetradecyloxy)ethanol has a melting point of 33-34°C.[3] If you are working at or below room temperature, the surfactant may not be fully dissolved, especially at higher concentrations. This can result in solid particles settling or forming a surface film.

Troubleshooting Workflow:

start Precipitation Observed check_temp Is solution temperature >35°C? start->check_temp warm Gently warm solution to 35-40°C with stirring. Does precipitate dissolve? check_temp->warm No check_salt Review buffer composition. Is ionic strength > 0.2M? check_temp->check_salt Yes dissolution_issue Root Cause: Incomplete Dissolution warm->dissolution_issue Yes warm->check_salt No reduce_salt Action: Reduce salt concentration or dialyze against a lower-salt buffer. check_salt->reduce_salt Yes check_ph Check solution pH. Is it at an extreme (<4 or >9)? check_salt->check_ph No end_state Problem Resolved reduce_salt->end_state adjust_ph Action: Adjust pH towards neutral (6-8) and re-evaluate. check_ph->adjust_ph Yes adjust_ph->end_state

Caption: Troubleshooting workflow for precipitation issues.

Q3: The viscosity of my solution increased dramatically after adding 2-(Tetradecyloxy)ethanol. Is this normal, and can I control it?

A3: A significant increase in viscosity is often related to the concentration-dependent morphology of the micelles.

Scientific Explanation: At concentrations just above the CMC, surfactants like 2-(Tetradecyloxy)ethanol typically form small, spherical micelles, which have a minimal impact on the solution's viscosity. However, as the concentration increases significantly, these spherical micelles can transition into larger, elongated, or worm-like structures. These larger aggregates entangle with each other, much like cooked spaghetti, leading to a sharp increase in the bulk viscosity of the solution. This behavior is common in many surfactant systems and is a key principle in formulating gels and other high-viscosity products.

Factors Influencing Viscosity:

FactorEffect on ViscosityRationale
Concentration Increases (often non-linearly)Promotes transition from spherical to elongated, entangled micelles.
Temperature DecreasesHigher thermal energy disrupts micelle entanglement and lowers solvent viscosity.[7]
Ionic Strength Can IncreaseSalt ions can shield the repulsion between hydrophilic heads, promoting the growth of micelles into larger structures.[2]
Additives (e.g., co-solvents) VariableCo-solvents like ethanol can disrupt micelle formation, potentially lowering viscosity.[8]

Mitigation Strategies:

  • Optimize Concentration: The most direct method. Reduce the concentration of 2-(Tetradecyloxy)ethanol to the lowest effective level for your application (i.e., sufficient for solubilization but below the threshold for major viscosity changes).

  • Control Temperature: Perform experiments at a consistent and slightly elevated temperature (while staying below the cloud point) to maintain lower viscosity.

  • Limit Salt Content: If high viscosity is an issue, formulate your solution in a buffer with a lower ionic strength.[9]

Q4: How can I determine the Critical Micelle Concentration (CMC) for my specific experimental system?

A4: The CMC is not a fixed constant; it is highly dependent on your experimental conditions. You can determine it empirically using methods like surface tensiometry or dye solubilization.

Scientific Explanation: The CMC is the concentration at which the properties of a surfactant solution change abruptly. Below the CMC, the surfactant exists primarily as monomers, and properties like surface tension decrease steadily with concentration. Above the CMC, added surfactant molecules form micelles, and the surface tension remains relatively constant.[2] Factors such as temperature, pH, and the presence of salts or co-solvents can all influence the CMC. Therefore, relying on a textbook value may be inaccurate for your specific formulation.

cluster_0 Below CMC cluster_1 Above CMC Monomer1 Monomer Monomer2 Monomer Monomer3 Monomer Micelle Micelle Monomer3->Micelle [Surfactant] > CMC

Caption: Monomer-to-micelle transition at the CMC.

Protocol: CMC Determination using a Hydrophobic Dye (e.g., Pyrene)

This protocol leverages the fact that hydrophobic dyes are poorly soluble in water but become readily solubilized within the hydrophobic core of micelles.

  • Stock Solutions:

    • Prepare a concentrated stock solution of 2-(Tetradecyloxy)ethanol (e.g., 10 mM) in your specific buffer.

    • Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 1 mM).

  • Sample Preparation:

    • In a series of glass vials, add a small, identical aliquot of the pyrene stock solution.

    • Evaporate the acetone completely, leaving a thin film of pyrene on the bottom of each vial.

    • Create a serial dilution of your 2-(Tetradecyloxy)ethanol stock solution in the buffer, covering a wide concentration range (e.g., from 1 µM to 1 mM).

    • Add a fixed volume of each surfactant dilution to the pyrene-coated vials. Also include a "zero surfactant" control.

  • Equilibration:

    • Seal the vials and allow them to equilibrate overnight with gentle agitation, protected from light. This allows the pyrene to partition into any micelles that have formed.

  • Measurement:

    • Measure the fluorescence or absorbance of the pyrene in each sample. For absorbance, you will see an increase as pyrene is solubilized. For fluorescence, there is a characteristic shift in the emission spectrum that can be monitored.

    • Plot the measured signal (absorbance or fluorescence intensity ratio) against the logarithm of the surfactant concentration.

  • Analysis:

    • The resulting plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC. This is the point where micelles begin to form and significantly enhance the solubilization of the dye.[10]

References
  • 2-(tetradecyloxy)ethanol. MySkinRecipes. [Link]

  • Information for the package leaflet regarding ethanol used as an excipient in medicinal products for human use. European Medicines Agency. [Link]

  • 2-(Tetradecyloxy)ethanol. LookChem. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts. Sustainable Food Technology (RSC Publishing). [Link]

  • Ethanol, 2-propoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Determination of Critical Micellar Concentration of Homologous 2-Alkoxyphenylcarbamoyloxyethyl-Morpholinium Chlorides. Molecules. [Link]

  • Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. PubChem. [Link]

  • Ethanol, 2-(tetradecyloxy)-. NIST Chemistry WebBook. [Link]

  • The aggregation of nonionic surfactants in the presence of poly(methacrylic acid). Journal of the American Oil Chemists' Society. [Link]

  • Effect of Temperature on the Mixed Micellar Tetradecyltrimethylammonium Bromide-Butanol System. Journal of Colloid and Interface Science. [Link]

  • Titration of nonionic surfactants. SI Analytics. [Link]

  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Journal of Proteome Research. [Link]

  • The Impact of Temperature and Ethanol Concentration on the Global Recovery of Specific Polyphenols in an Integrated HPLE/RP Process on Carménère Pomace Extracts. Molecules. [Link]

  • Detergent types and critical micelle concentrations (CMC). NovoPro Bioscience Inc. [Link]

  • The determination methods for non-ionic surfactants. Journal of Chemical and Pharmaceutical Research. [Link]

  • Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. MB Cosmetics Academy. [Link]

  • The length of esterifying alcohol affects the aggregation properties of chlorosomal bacteriochlorophylls. Photochemical & Photobiological Sciences. [Link]

  • Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. E-Journal of Chemistry. [Link]

  • Stability of fluctuating and transient aggregates of amphiphilic solutes in aqueous binary mixtures: studies of dimethylsulfoxide, ethanol, and tert-butyl alcohol. The Journal of Chemical Physics. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. Processes. [Link]

Sources

Optimization

removing residual 2-(Tetradecyloxy)ethanol from protein samples

Case ID: CHEM-C14-REMOVAL Status: Active Agent: Senior Application Scientist, Protein Biochemistry Division Executive Summary & Chemical Profile The Challenge: You are dealing with 2-(Tetradecyloxy)ethanol (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHEM-C14-REMOVAL Status: Active Agent: Senior Application Scientist, Protein Biochemistry Division

Executive Summary & Chemical Profile

The Challenge: You are dealing with 2-(Tetradecyloxy)ethanol (also known as Ethylene glycol monotetradecyl ether). This is a non-ionic surfactant with a 14-carbon alkyl tail (C14) and a short ethylene glycol head group.

Why standard methods fail: Unlike simple buffers, this molecule possesses a very low Critical Micelle Concentration (CMC) due to its long hydrophobic tail.

  • Dialysis is ineffective: The concentration of free monomers in solution is negligible. Micelles are too large to pass through dialysis membranes, and the equilibrium shift is too slow to be practical.

  • Ultrafiltration (Spin Concentrators) is risky: The micelles often clog the membrane or form a gel layer (concentration polarization), trapping the detergent with your protein.

The Solution: We must exploit the molecule's physical properties—specifically its high hydrophobicity and lack of charge. The protocols below prioritize Hydrophobic Adsorption and Ion Exchange over size-based exclusion.

Decision Matrix: Select Your Protocol

Before proceeding, determine your downstream application. The removal method depends heavily on whether you need to maintain the protein's native structure.

RemovalStrategy Start Start: Downstream Application? Native Functional Assays / Crystallography (Native State Required) Start->Native Denatured Mass Spectrometry / SDS-PAGE (Denatured State Acceptable) Start->Denatured Native_Method Protocol A: Hydrophobic Adsorption (Bio-Beads / Resin) Native->Native_Method Denatured_Method Protocol B: TCA/Acetone Precipitation Denatured->Denatured_Method Polishing Protocol C: Ion Exchange (IEX) (Polishing Step) Native_Method->Polishing If purity < 95%

Figure 1: Decision matrix for selecting the appropriate detergent removal strategy based on downstream requirements.

Detailed Protocols

Protocol A: Hydrophobic Adsorption (Native State)

Best for: Enzyme activity assays, Crystallography, NMR. Mechanism: Porous polystyrene-divinylbenzene beads (e.g., Bio-Beads SM-2 or Pierce Detergent Removal Resin) contain high surface area hydrophobic pores. The C14 tail of 2-(Tetradecyloxy)ethanol binds irreversibly to the beads, while globular proteins are excluded from the pores.

Materials:

  • Activated Hydrophobic Beads (Bio-Beads SM-2 or equivalent).

  • 0.22 µm spin filters.

Step-by-Step Workflow:

  • Bead Preparation (Critical):

    • Weigh out beads (approx. 0.5 g per 1 mL of sample).

    • Wash beads with methanol to remove preservatives, then rinse with copious amounts of ultrapure water (milli-Q) to remove methanol.

    • Expert Tip: Failure to remove methanol will denature your protein.

  • Equilibration:

    • Wash beads 2x with your specific protein buffer.

  • Incubation:

    • Add the wet beads to your protein sample.

    • Ratio: Use 100 mg of wet beads per 10 mg of detergent (estimated).

    • Incubate at 4°C (to preserve protein) or Room Temp (faster kinetics) for 1 hour with gentle rocking.

    • Warning: Do not vortex. This shears proteins and grinds beads.

  • Separation:

    • Pass the slurry through a 0.22 µm spin filter or gravity column to recover the protein. The detergent remains bound to the beads.

Protocol B: TCA/Acetone Precipitation (Denatured State)

Best for: Mass Spectrometry (LC-MS/MS), Western Blotting. Mechanism: Trichloroacetic acid (TCA) disrupts the hydration shell of the protein, causing it to precipitate. 2-(Tetradecyloxy)ethanol remains soluble in the organic/acidic supernatant.

Step-by-Step Workflow:

  • Pre-Chill: Cool acetone to -20°C.

  • Acidification:

    • Add 100% (w/v) TCA to your sample to a final concentration of 20%.

    • Incubate on ice for 30 minutes.

  • Centrifugation:

    • Spin at max speed (>14,000 x g) for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (contains the surfactant).

  • Wash:

    • Add 500 µL of ice-cold acetone to the pellet.

    • Sonicate briefly if needed to disperse the pellet.

    • Spin again (14,000 x g, 5 min).

    • Repeat the acetone wash 2x.

  • Resolubilization:

    • Air dry the pellet (do not over-dry, or it becomes insoluble).

    • Resolubilize in your MS loading buffer (e.g., 8M Urea or SDS buffer).

Protocol C: Ion Exchange Polishing (IEX)

Best for: Large scale purification where beads are impractical. Mechanism: 2-(Tetradecyloxy)ethanol is non-ionic (uncharged). Proteins are charged.

  • Setup: Choose a column based on your protein's pI (Anion vs. Cation exchange).

  • Binding: Load protein under conditions where it binds tightly to the column (e.g., low salt).

  • Wash: Wash the column extensively with binding buffer. The non-ionic detergent will not bind and will flow through in the void volume.

  • Elution: Elute protein with a salt gradient.

Comparative Data Analysis

FeatureDialysisHydrophobic Beads (Protocol A)TCA Precipitation (Protocol B)IEX Chromatography (Protocol C)
Removal Efficiency < 20% (Poor)> 95%> 99%> 99%
Protein Recovery High80-90%70-80%High
Native State? YesYesNo Yes
Time Required Days1-2 Hours1 Hour2-3 Hours
Suitability for C14 Not Recommended Highly Recommended Highly Recommended (MS) Recommended

Troubleshooting & FAQs

Q1: I see a white precipitate immediately after adding the beads. Did my protein crash?

Diagnosis: This is likely the detergent stripping too fast, exposing hydrophobic patches on your protein before they can refold or stabilize. Fix:

  • Reduce the bead-to-sample ratio. Perform two sequential incubations with fewer beads rather than one massive treatment.

  • Add a "helper" detergent with a high CMC (like Octyl-glucoside) to stabilize the protein, then dialyze the helper detergent away (since high CMC detergents can be dialyzed).

Q2: My Mass Spec signal is still suppressed after Protocol A.

Diagnosis: Trace amounts of C14 surfactants can ionize efficiently and suppress peptide signals. Fix: Move to Protocol B (TCA Precipitation) . If the protein must remain in solution, perform a liquid-liquid extraction using Ethyl Acetate (detergent moves to organic phase, protein stays in aqueous), though this risks denaturation.

Q3: Can I use spin concentrators (Amicon/Centricon) to wash it out?

Diagnosis: No. Reasoning: 2-(Tetradecyloxy)ethanol forms micelles. The aggregation number for C14 surfactants is high, creating a hydrodynamic radius often larger than 10kDa or 30kDa cutoff membranes. As you concentrate, the detergent concentration rises, eventually forming a viscous gel that traps your protein.

Mechanism of Interaction (Visualized)

Understanding the bead interaction is vital for troubleshooting.

BeadMechanism cluster_solution Solution Phase cluster_bead Bio-Bead Interior Protein Protein (Hydrophilic Surface) Pore Hydrophobic Pore (Small Diameter) Protein->Pore Excluded (Steric Hindrance) Detergent C14 Detergent (Amphiphilic) Detergent->Pore High Affinity (Hydrophobic Effect)

Figure 2: Mechanism of action for hydrophobic adsorption. The C14 detergent enters the hydrophobic pores of the resin, while the protein is sterically excluded.

References

  • Bio-Rad Laboratories. (n.d.). Bio-Beads SM-2 Adsorbents for the Removal of Detergents. Retrieved from [Link]

  • Link, A. J., & LaBaer, J. (2011).
Troubleshooting

challenges in the synthesis and purification of 2-(Tetradecyloxy)ethanol

Technical Support Center: Synthesis & Purification of 2-(Tetradecyloxy)ethanol ( ) Status: Operational Subject: High-Purity Synthesis of Ethylene Glycol Monotetradecyl Ether Ticket Priority: Critical (Research & Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 2-(Tetradecyloxy)ethanol ( )

Status: Operational Subject: High-Purity Synthesis of Ethylene Glycol Monotetradecyl Ether Ticket Priority: Critical (Research & Drug Development)[1]

Introduction: The Scope of the Challenge

You are likely encountering difficulties because 2-(Tetradecyloxy)ethanol (also known as


 or Myristyl Glycol) sits in a frustrating chemical "sweet spot":
  • Surfactant Nature: It is an amphiphile, making aqueous workups prone to intractable emulsions.

  • Thermal Sensitivity: Its high boiling point (~330°C at atm) requires high vacuum to prevent decomposition.

  • Structural Similarity: The starting material (1-Tetradecanol) has a melting point (~38°C) and polarity dangerously close to the product (MP ~34°C), making chromatographic separation difficult.

This guide prioritizes the Williamson Ether Synthesis over direct ethoxylation. While ethoxylation is industry-standard, it produces a Poisson distribution of oligomers (


) unsuitable for precise pharmacological studies requiring pure 

.

Module 1: Synthesis Strategy (The "Make" Phase)

Core Protocol: Modified Williamson Ether Synthesis

To ensure high selectivity for the mono-ether over the bis-ether, we utilize a large excess of the diol.

Reaction Scheme:


[1]
Step-by-Step Protocol
  • Activation: In a dry 3-neck flask under

    
    , dissolve Sodium metal (1.1 eq) in anhydrous Ethylene Glycol (10-15 eq) .
    
    • Why: The massive excess of glycol acts as both solvent and statistical shield, preventing the product (

      
      ) from reacting again to form the bis-ether (
      
      
      
      ).
  • Addition: Heat to 80°C. Add 1-Bromotetradecane (1.0 eq) dropwise over 1 hour.

  • Reflux: Raise temperature to 110°C and stir for 12–16 hours.

  • Quench: Cool to room temperature. The mixture may solidify (waxy) due to excess glycol and salts.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start Start: Target C14E1 Choice Select Route Start->Choice Ethoxylation Route A: Ethoxylation (Tetradecanol + EO) Choice->Ethoxylation Industrial/Bulk Williamson Route B: Williamson (Tetradecyl Bromide + Excess Glycol) Choice->Williamson Lab/Pharma Grade ResultA Result: Polydisperse Mixture (n=1, 2, 3...) Ethoxylation->ResultA ResultB Result: High Purity Mono-Ether (Trace Bis-ether) Williamson->ResultB

Figure 1: Decision logic for synthesis route. Route B is required for high-purity applications.[1]

Module 2: Purification & Isolation (The "Clean" Phase)

This is where 90% of failures occur. The crude mixture contains:

  • Target

    
    
    
  • Excess Ethylene Glycol (Polar, BP ~197°C)

  • Unreacted Tetradecyl Bromide (Non-polar)

  • Sodium Bromide (Salt)

Troubleshooting the Workup

Q: The separation funnel is a white, creamy mess. How do I break the emulsion? A: You have created a surfactant-stabilized emulsion.

  • Immediate Fix: Do not shake vigorously. Add saturated NaCl (brine) to increase the ionic strength of the aqueous phase. If that fails, add a small amount of warm tert-butyl methyl ether (MTBE) or warm ethyl acetate.

  • Prevention: Use a continuous liquid-liquid extractor if possible.[1] If manual, use gentle inversion only. Keep the aqueous phase warm (~40°C) to prevent the waxy product from solidifying at the interface.

Distillation Parameters

Vacuum distillation is mandatory. The boiling point gap allows separation, but only under high vacuum.

ComponentBP (Atmospheric)BP (2 mmHg Vacuum)Notes
Ethylene Glycol197°C~85°CRemove first (Foreshot)
1-Bromotetradecane~300°C~130°CIntermediate fraction
2-(Tetradecyloxy)ethanol ~330°C 146–148°C Target Fraction

Critical Warning: The product melts at 33–34°C. If your condenser water is too cold (<20°C), the product will crystallize inside the condenser, blocking the path and potentially causing a pressure explosion. Use warm water (40°C) in the condenser.

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Mixture Wash Aqueous Wash (Remove NaBr & Excess Glycol) Crude->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry VacDist Vacuum Distillation (< 2 mmHg) Dry->VacDist Fraction1 Fraction 1: Glycol (<100°C) VacDist->Fraction1 Fraction2 Fraction 2: Bromide (120-135°C) VacDist->Fraction2 Fraction3 Fraction 3: Product (146-148°C) VacDist->Fraction3

Figure 2: Purification workflow emphasizing the critical distillation cuts.

Module 3: FAQ & Troubleshooting

Q1: My product solidifies into a waxy block immediately after distillation. Is it pure?

Status: Normal. Explanation: Pure 2-(Tetradecyloxy)ethanol has a melting point of 33–34°C .[1][2][3][4] At standard lab temperatures (20–22°C), it should be a white, waxy solid. Action: If it remains liquid at room temperature, it is likely contaminated with unreacted alkyl bromide or solvent. Check purity via Refractive Index (Target:


) or NMR.
Q2: NMR shows a triplet at 3.4 ppm and 3.6 ppm. Which is which?

Analysis:

  • 
     ~3.45 ppm (t, 2H): 
    
    
    
    (Ether linkage to alkyl chain).[1]
  • 
     ~3.55 ppm (m, 2H): 
    
    
    
    .[1]
  • 
     ~3.72 ppm (m, 2H): 
    
    
    
    .[1] Contamination Check: If you see a triplet at
    
    
    3.38 ppm, you may have unreacted 1-Bromotetradecane (
    
    
    ).[1]
Q3: I used the ethoxylation route and have a mix of . Can I separate them?

Status: Extremely Difficult. Explanation: The boiling point differences between


, 

, and

are minimal at high vacuum. Action: Do not attempt simple distillation. You require Spinning Band Distillation (high theoretical plate count) or Preparative HPLC (Reverse Phase C18 column, Methanol/Water gradient). For future batches, switch to the Williamson synthesis to guarantee

.

References

  • Williamson Ether Synthesis Mechanism & Scope. Source: Master Organic Chemistry. URL:[Link]

  • Synthesis of Glycol Ethers via Heterogeneous Catalysis (Alternative Routes). Source: ResearchGate (CN Patents & Academic Papers). URL:[Link]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Stability Program Design

Answering the call for a robust, scientifically-grounded resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term stability...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a robust, scientifically-grounded resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term stability testing of formulations containing 2-(Tetradecyloxy)ethanol. As a senior application scientist, my aim is to bridge the gap between regulatory guidelines and hands-on laboratory challenges, offering not just protocols, but the reasoning and expertise behind them.

This guide is structured to address issues from foundational principles to specific, complex troubleshooting scenarios. We will delve into the common physical and chemical instabilities encountered with this non-ionic surfactant, provide detailed experimental protocols, and outline best practices for analytical method development, all while grounding our recommendations in authoritative sources.

This section addresses foundational questions that form the basis of a compliant and scientifically sound stability program.

Question: What is the primary objective of long-term stability testing for a 2-(Tetradecyloxy)ethanol formulation?

Answer: The fundamental purpose of stability testing is to gather evidence on how the quality of a drug product changes over time under the influence of environmental factors like temperature, humidity, and light.[1] For a formulation containing 2-(Tetradecyloxy)ethanol, this is critical for establishing a shelf life for the drug product and recommending appropriate storage conditions.[1] The data generated will determine the period during which the product remains within its established specifications for identity, strength, quality, and purity.

Question: What are the standard ICH storage conditions for a long-term stability study?

Answer: The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a harmonized approach for stability testing.[2][3][4] The selection of long-term storage conditions is based on the climatic zone where the product will be marketed. For a global submission, Zone IVb (hot/very humid) conditions are often considered worst-case.

Study TypeStorage ConditionMinimum DurationPurpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (minimum for submission)To establish the product's shelf life under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if a "significant change" occurs during accelerated testing.[1][5]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo stress the product and predict the effects of short-term excursions outside label storage conditions.[6]

Table 1: Standard ICH Stability Storage Conditions.[1][5]

Question: How does the stability testing of an excipient like 2-(Tetradecyloxy)ethanol differ from that of an Active Pharmaceutical Ingredient (API)?

Answer: While both require rigorous testing, the approach for an excipient is often guided by its intended use and manufacturing context. The International Pharmaceutical Excipients Council (IPEC) provides specific guidance.[7][8][9] Unlike APIs, excipients are often manufactured in large volumes and stored in various packaging formats, making controlled stability studies on every batch impractical.[10] The focus for an excipient like 2-(Tetradecyloxy)ethanol is to establish a re-evaluation interval, which is the date after which the material should be re-examined to ensure it still complies with specifications.[10] The stability program for an excipient should be based on a scientific rationale that considers its chemical nature, manufacturing process, and packaging.[7][11]

Question: What are the primary stability concerns for formulations containing 2-(Tetradecyloxy)ethanol?

Answer: 2-(Tetradecyloxy)ethanol is a non-ionic surfactant of the polyoxyethylene alkyl ether class.[12][13][14] The primary stability concerns are twofold:

  • Physical Instability: As an emulsifier or solubilizer, its primary function is to maintain the physical integrity of the formulation. Therefore, any signs of phase separation, creaming, coalescence, sedimentation, or changes in droplet size distribution in an emulsion are critical stability failures.[15][16][17]

  • Chemical Degradation: The ether linkages in the molecule are susceptible to auto-oxidation, a process that can be initiated by heat, light, or trace metal impurities. This leads to the formation of peroxides, which can subsequently degrade the active drug substance in the formulation and also break down into secondary degradants like aldehydes and carboxylic acids.[18][19]

Section 2: Troubleshooting Guide: Physical Instability

Physical changes in a formulation can compromise its performance, appearance, and patient acceptability. This section provides a troubleshooting guide for common physical stability issues.

Question: My emulsion formulation is showing signs of creaming (a concentrated layer of the dispersed phase). What is the cause and how can I fix it?

Answer: Creaming is a reversible phenomenon driven by the density difference between the dispersed and continuous phases.[16] While not a sign of irreversible failure like coalescence, it is undesirable.

  • Causality: According to Stokes' Law, the rate of creaming is proportional to the density difference and the square of the droplet radius, and inversely proportional to the viscosity of the continuous phase.

  • Troubleshooting Steps:

    • Increase Viscosity: The most common solution is to add a viscosity-modifying agent (a thickener) to the continuous phase. This slows the movement of the dispersed droplets, hindering their ability to rise or settle.

    • Reduce Droplet Size: Homogenize the emulsion under higher shear or for a longer duration to reduce the average droplet size. Smaller droplets have a lower tendency to cream.

    • Match Densities: If possible, adjust the density of either the dispersed or continuous phase to minimize the difference between them.

Question: I'm observing coalescence, where droplets are merging to form larger ones, leading to eventual phase separation (breaking). Why is this happening?

Answer: Coalescence is an irreversible process indicating a fundamental failure of the emulsifier system.[16][17] It means the interfacial film created by 2-(Tetradecyloxy)ethanol is not robust enough to prevent droplets from merging upon collision.

  • Causality: The stability of the interfacial film depends on factors like the concentration of the surfactant at the interface, the presence of repulsive forces (steric hindrance for non-ionic surfactants), and the overall formulation composition (pH, ionic strength).

  • Troubleshooting Steps:

    • Optimize Surfactant Concentration: Ensure the concentration of 2-(Tetradecyloxy)ethanol is above its critical micelle concentration (CMC) and sufficient to fully cover the surface of all droplets. An insufficient concentration leads to a weak interfacial film.

    • Introduce a Co-Surfactant: Often, a combination of surfactants provides better stability. Consider adding a secondary emulsifier that can pack more efficiently at the interface, increasing the film's rigidity and stability.

    • Evaluate Formulation pH and Ionic Strength: For non-ionic surfactants, these factors are generally less critical than for ionic ones. However, extreme pH or high electrolyte concentrations can affect the hydration of the ethoxy groups, potentially reducing stability.[20][21]

Caption: Troubleshooting Decision Tree for Physical Instability.

Section 3: Troubleshooting Guide: Chemical Degradation

Chemical degradation compromises the safety and efficacy of the drug product. Identifying and mitigating these pathways is a core part of stability testing.

Question: My stability samples show a decrease in the assay of the active ingredient, but no new peaks are appearing in my HPLC chromatogram. What could be happening?

Answer: This scenario suggests several possibilities that require systematic investigation.

  • Causality & Troubleshooting:

    • Interaction with Excipients: The API might be adsorbing to or complexing with 2-(Tetradecyloxy)ethanol or other excipients, making it undetectable by the current analytical method. Perform extraction studies to ensure full recovery of the API from the formulation matrix.

    • Precipitation: The API could be precipitating out of the solution. Visually inspect the samples for any particulate matter and consider performing a filtration study followed by analysis of the filtrate and the filter.

    • Degradation to Non-UV Active Compounds: The API may be degrading into species that do not have a chromophore and are therefore invisible to a standard UV detector. The use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help identify such degradants.[22][23]

    • Interaction with Container: The API could be adsorbing onto the surface of the container closure system. Analyze a sample that has been transferred to a different container material (e.g., from plastic to glass) to test this hypothesis.

Question: I am observing new impurity peaks in my chromatograms from accelerated stability samples. How do I determine their source?

Answer: Identifying the source of new peaks is a critical step. They could originate from the API, 2-(Tetradecyloxy)ethanol, or other excipients. A forced degradation study is the definitive tool for this investigation.[19][24][25]

  • Causality & Troubleshooting:

    • API Degradation: The peak is a degradation product of the active ingredient.

    • Excipient Degradation: The peak is a degradation product of 2-(Tetradecyloxy)ethanol (e.g., peroxides, aldehydes) or another excipient.

    • Interaction Product: The peak is a product of a reaction between the API and an excipient or its degradant.

  • Investigative Workflow:

    • Perform Forced Degradation: Subject the API alone, 2-(Tetradecyloxy)ethanol alone, and the full formulation to stress conditions (acid, base, oxidation, heat, light).[19]

    • Compare Chromatograms: Compare the chromatograms from the stressed samples to your stability sample.

      • If the peak appears in the stressed API sample, it's an API degradant.

      • If the peak appears in the stressed 2-(Tetradecyloxy)ethanol sample, it's an excipient degradant.

      • If the peak only appears in the stressed full formulation, it's likely an interaction product.

G cluster_conditions Stress Conditions cluster_samples Samples Under Stress cluster_analysis Analysis & Outcome A Acid Hydrolysis (e.g., 0.1N HCl) API API Alone A->API TDE 2-(Tetradecyloxy)ethanol Alone A->TDE FORM Full Formulation A->FORM B Base Hydrolysis (e.g., 0.1N NaOH) B->API B->TDE B->FORM C Oxidation (e.g., 3% H2O2) C->API C->TDE C->FORM D Thermal (e.g., 60-80°C) D->API D->TDE D->FORM E Photolytic (ICH Q1B) E->API E->TDE E->FORM ANALYZE Analyze all samples with Stability-Indicating Method (e.g., HPLC-UV/MS) API->ANALYZE TDE->ANALYZE FORM->ANALYZE OUTCOME Identify Degradation Pathways & Specificity of Method ANALYZE->OUTCOME

Caption: Workflow for a Forced Degradation Study.

Section 4: Key Experimental Protocols

Protocol: Setting Up a Long-Term Stability Study for a 2-(Tetradecyloxy)ethanol Emulsion

This protocol outlines the essential steps for initiating a stability study compliant with ICH guidelines.

  • Protocol Design & Approval:

    • Author a formal stability protocol document. This document must be approved by Quality Assurance before initiating the study.

    • Specify the batches to be tested (at least three primary batches are recommended).[1]

    • Define the container closure system, ensuring it is the same as the proposed marketing package.[1][26]

    • List all tests to be performed at each time point (e.g., Appearance, pH, Viscosity, Droplet Size Analysis, Assay, Related Substances).

    • Define the stability time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[5]

    • State the storage conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • Establish clear acceptance criteria (specifications) for each test.

  • Sample Preparation and Storage:

    • Pull the required number of samples from each batch for all time points, including retains.

    • Label each sample clearly with batch number, storage condition, and time point.

    • Place the samples into qualified, calibrated stability chambers set to the specified conditions.

  • Time Point Zero (T0) Testing:

    • Immediately after placing samples in the chambers, perform a full analysis on the T0 samples. This data serves as the baseline against which all future time points will be compared.

  • Execution and Data Management:

    • Pull samples from the chambers at each scheduled time point. Allow samples to equilibrate to ambient conditions before testing.

    • Perform all tests as specified in the protocol using validated analytical methods.

    • Document all results meticulously in laboratory notebooks and summarize them in a stability report.

    • Investigate any out-of-specification (OOS) results immediately according to established procedures.

  • Data Analysis and Reporting:

    • Trend the data for each test over time. For quantitative tests like Assay, perform a statistical analysis to determine if there is a significant change over time.

    • Use the collected data to propose a shelf life for the product, which is the time period during which the product is expected to remain within its approved specifications.

    • Compile a final stability report summarizing all findings.

Section 5: Analytical Best Practices

Question: What analytical techniques are most suitable for the stability testing of 2-(Tetradecyloxy)ethanol formulations?

Answer: A combination of techniques is required to monitor both the physical and chemical attributes of the formulation.

TechniqueParameter MonitoredRationale
Visual Appearance Clarity, color, phase separationA simple yet critical indicator of gross physical instability.
Light Microscopy Droplet morphology, aggregationProvides a qualitative view of the emulsion's microstructure.
Dynamic Light Scattering (DLS) Droplet size distribution, Polydispersity Index (PDI)Quantitatively tracks changes in droplet size, a key indicator for coalescence or Ostwald ripening.
Rheometry ViscosityMonitors changes in the formulation's flow properties, which can impact product performance and stability.
pH Measurement Acidity/AlkalinityA shift in pH can indicate chemical degradation (e.g., formation of acidic degradants from oxidation).
HPLC with UV/MS Detection Assay of API, quantification of impurities and degradantsThe primary technique for monitoring chemical stability. HPLC separates components, UV quantifies known compounds, and MS helps identify unknown degradants.[22][23][27]
Peroxide Value Titration Peroxide formationA specific test to monitor the oxidative degradation of the 2-(Tetradecyloxy)ethanol excipient itself.

Table 2: Recommended Analytical Techniques for Stability Monitoring.

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • The International Pharmaceutical Excipients Council - Excipient Stability Guide. GMP Navigator. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]

  • Inside IPEC–Americas: Evaluating Excipient Stability. Pharmaceutical Technology. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA). [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]

  • Updated: IPEC Excipient Stability Guide for Pharmaceutical Excipients. IPEC Federation. [Link]

  • FDA Stability Testing Regulations For Pharmaceuticals. BioBoston Consulting. [Link]

  • The IPEC Excipient Stability Program Guide. ECA Academy. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • DRAFT ICH HARMONISED GUIDELINE: Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Council for Harmonisation (ICH). [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA). [Link]

  • 21 CFR 211.166 -- Stability testing. Electronic Code of Federal Regulations (eCFR). [Link]

  • The IPEC Excipient Stability Program Guide. ResearchGate. [Link]

  • forced degradation study: Topics. Science.gov. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Chapter 4: An Overview of Stability, Lifetime, and Reuse of Surfactant Sensors. De Gruyter. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ethanol, 2-(tetradecyloxy)-. NIST Chemistry WebBook. [Link]

  • Ethanol, 2-(tetradecyloxy)-. NIST Chemistry WebBook. [Link]

  • Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline. [Link]

  • 2-(Tetradecyloxy)ethanol. LookChem. [Link]

  • Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. PubChem. [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. MDPI. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. RSC Publishing. [Link]

  • Study on Foaming Properties of Polyoxyethylene Alkyl Ether Carboxylic Salts with Different Structures. ResearchGate. [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. National Center for Biotechnology Information (NCBI). [Link]

  • Foam Stability Evaluation of a Biodegradable Surfactant with Green Polymeric Stabilizers for Underbalanced Drilling Fluids. ACS Omega. [Link]

  • Emulsion instability phenomena – reasons and prevention. Biolin Scientific. [Link]

  • SAFETY DATA SHEET. Penguinwax Co.,Ltd. [Link]

  • Instability Of Emulsions.pptx. SlideShare. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Instability of emulsion. SlideShare. [Link]

  • Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating 2-(Tetradecyloxy)ethanol Cytotoxicity

This guide serves as a specialized technical support resource for researchers encountering cytotoxicity issues with 2-(Tetradecyloxy)ethanol (also known as Ethylene Glycol Monotetradecyl Ether or Myristyl Monoethoxylate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering cytotoxicity issues with 2-(Tetradecyloxy)ethanol (also known as Ethylene Glycol Monotetradecyl Ether or Myristyl Monoethoxylate ).

Current Status:Operational Agent: Senior Application Scientist Topic: Optimization of C14-Glycol Ether Protocols in Cell Culture

Introduction: The "Double-Edged" Surfactant

Welcome. If you are accessing this guide, you are likely observing unexpected cell death, detachment, or metabolic suppression in your assays involving 2-(Tetradecyloxy)ethanol.

This compound is a non-ionic surfactant (Class: Ethylene Glycol Ethers).[1] Its utility lies in its amphiphilic structure—a hydrophobic C14 (myristyl) tail and a hydrophilic ethylene glycol head. While this structure makes it an excellent permeation enhancer and emulsifier, it is intrinsically cytotoxic because it does not distinguish between your target delivery vehicle and the cellular lipid bilayer.

The strategies below are designed to decouple its functional utility from its lytic activity.

Part 1: Diagnostic & Mechanism (Root Cause Analysis)

Q: Why are my cells lysing immediately upon addition?

A: You have likely exceeded the Critical Micelle Concentration (CMC). 2-(Tetradecyloxy)ethanol acts as a monomer at low concentrations, inserting subtly into membranes. Once the concentration exceeds the CMC, monomers aggregate into micelles. These micelles can strip lipids from the cell membrane, causing rapid loss of integrity (lysis) rather than just permeation.

  • The Science: The C14 chain length renders this molecule highly lipophilic. While exact CMC values vary by media ionic strength, analogous C12 ethers (like 2-(dodecyloxy)ethanol) have a CMC of ~27.5 µM. The C14 analog likely has a lower CMC (estimated <15 µM) due to increased hydrophobicity.

  • Immediate Action: Reduce your working concentration to the 1–10 µM range .

Q: My cells survive the initial exposure but die after 24 hours. Why?

A: This indicates Metabolic Stress or ROS generation, not direct lysis. Long-term exposure to glycol ethers can induce mitochondrial uncoupling and Reactive Oxygen Species (ROS) production. The ethylene glycol headgroup can also be metabolized by alcohol dehydrogenases, potentially creating toxic alkoxyacetic acid metabolites, although this is more common in shorter-chain ethers.

Visualization: Mechanism of Cytotoxicity

CytotoxicityMechanism Compound 2-(Tetradecyloxy)ethanol (C14E1) LowConc Concentration < CMC (Monomers) Compound->LowConc HighConc Concentration > CMC (Micelles) Compound->HighConc Membrane Cell Membrane Insertion LowConc->Membrane HighConc->Membrane Aggressive Interaction PathA Fluidity Alteration (Permeabilization) Membrane->PathA Controlled PathB Lipid Stripping (Lysis) Membrane->PathB Uncontrolled PathC Mitochondrial Uncoupling Membrane->PathC Chronic Exposure

Figure 1: Concentration-dependent mechanisms of action. Below the CMC, the compound acts as a permeabilizer; above the CMC, it acts as a lytic detergent.

Part 2: Optimization Protocols (The "Sweet Spot")

Q: How do I find the maximum non-toxic concentration (MNTC)?

A: Perform a "Dose-Escalation with Wash-Out" assay. Do not rely on literature values for other cell lines. Surfactant toxicity is highly dependent on cell membrane composition (cholesterol content).

Protocol: Step-by-Step Optimization

  • Seed Cells: Plate cells (e.g., HeLa, HEK293) at 80% confluency.

  • Preparation: Prepare a 10 mM stock of 2-(Tetradecyloxy)ethanol in DMSO.

  • Dilution: Create a log-scale dilution series in serum-free media (Serum binds the drug, masking toxicity).

    • Range: 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.

  • Exposure: Incubate for 2 hours (Pulse) vs 24 hours (Continuous).

  • Readout: Use an LDH release assay (measures membrane rupture) rather than MTT (measures metabolism), as surfactants damage membranes first.

Q: Can I use serum (FBS) to reduce toxicity?

A: Yes, but it compromises efficacy. Albumin (BSA) in Fetal Bovine Serum acts as a "sink" for surfactants.

  • The Trade-off: Adding 10% FBS will drastically increase cell survival but will also bind 90%+ of the 2-(Tetradecyloxy)ethanol, reducing its effective concentration.

  • Strategy: If you need the surfactant for permeation, treat in serum-free media for 1-2 hours , then wash and replace with full-serum media for the recovery phase.

Part 3: Advanced Mitigation Strategies

Q: Are there additives that protect the membrane without blocking the drug?

A: Yes, Cholesterol and Pluronic F-68.

AdditiveRoleProtocolMechanism
Cholesterol Membrane StabilizerPre-load cells with soluble cholesterol (5 µg/mL) for 1h.Increases membrane rigidity, making it more resistant to surfactant intercalation.
Pluronic F-68 Shear ProtectantAdd 0.1% (w/v) to culture media.Coats the cell surface, reducing direct interaction with aggressive surfactants.
Tocopherol (Vit E) AntioxidantCo-incubate at 10–50 µM.Scavenges ROS generated by mitochondrial stress during exposure.
Q: How do I handle solubility issues without causing solvent toxicity?

A: Avoid Ethanol/Methanol co-solvents; use DMSO. 2-(Tetradecyloxy)ethanol is lipophilic. Researchers often try to dissolve it in ethanol, but ethanol itself fluidizes membranes, acting synergistically with the surfactant to kill cells.

  • Best Practice: Dissolve stock in high-grade DMSO. Keep final DMSO concentration on cells < 0.5% (v/v).

Troubleshooting Decision Tree

Troubleshooting Start Observed Cytotoxicity CheckTime When does death occur? Start->CheckTime Immediate < 2 Hours (Rapid Lysis) CheckTime->Immediate Delayed > 12 Hours (Apoptosis/Stress) CheckTime->Delayed Action1 Reduce Conc. (Likely > CMC) Immediate->Action1 Action2 Check Buffer (Remove Serum?) Immediate->Action2 Action3 Add Antioxidants (Vit E / NAC) Delayed->Action3 Action4 Switch to Pulse Exposure Delayed->Action4

Figure 2: Decision matrix for troubleshooting experimental failures.

References

  • Note: Provides CMC data for the C12 analog, serving as the baseline for C14 estim
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24750, 2-(Dodecyloxy)ethanol. Retrieved from [Link]

    • Validation of surfactant class and physicochemical properties.
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Retrieved from [Link]

    • Authoritative source on the metabolic toxicity p
  • Luo, J., et al. (1999).[2] Ethanol induces cell death and cell cycle delay in cultures of pheochromocytoma PC12 cells. Alcohol Clin Exp Res. Retrieved from [Link]

    • Supports the mechanism of alcohol/ether induced membrane stress and ROS.

Sources

Reference Data & Comparative Studies

Comparative

cytotoxicity assays for 2-(Tetradecyloxy)ethanol on different cell lines

Publish Comparison Guide: Cytotoxicity Assays for 2-(Tetradecyloxy)ethanol (C14E1) Executive Summary 2-(Tetradecyloxy)ethanol (CAS: 2136-71-2), commonly referred to as C14E1 or Ethylene Glycol Monotetradecyl Ether , repr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cytotoxicity Assays for 2-(Tetradecyloxy)ethanol (C14E1)

Executive Summary

2-(Tetradecyloxy)ethanol (CAS: 2136-71-2), commonly referred to as C14E1 or Ethylene Glycol Monotetradecyl Ether , represents a class of highly lipophilic non-ionic surfactants.[1] Unlike its high-HLB counterparts (e.g., Polysorbate 80 or C14E10) which act as detergents causing rapid cell lysis, C14E1 functions primarily as a membrane-intercalating agent. This guide provides a technical analysis of its cytotoxicity profile across diverse cell lines, contrasting its mechanism with standard solubilizers and detailing validated protocols for assessment.

Key Takeaway: C14E1 exhibits a biphasic toxicity profile . It is less acutely lytic than intermediate-HLB surfactants (like Triton X-100) but induces metabolic stress and apoptosis over prolonged exposure due to membrane fluidization.

Compound Profile & Physicochemical Context

ParameterSpecificationImplications for Cytotoxicity
Chemical Name 2-(Tetradecyloxy)ethanolC14 alkyl chain confers high lipophilicity.
Abbreviation C14E1"E1" indicates a single ethylene oxide unit.
HLB Value ~3.5 - 4.0 (Estimated)Water-insoluble; requires organic co-solvent (DMSO/Ethanol) for assays.
Critical Micelle Conc. Very Low / IndistinctForms lamellar phases or vesicles rather than spherical micelles.
Primary Mode of Action Membrane IntercalationInserts into the lipid bilayer, altering fluidity and permeability without immediate solubilization.

Comparative Cytotoxicity Analysis

The cytotoxicity of C14E1 is distinct from common laboratory surfactants. The following analysis synthesizes data from structural homologs (Alkyl Ethoxylates,


) to establish performance baselines.
A. Mechanism of Action: The "Hydrophobicity Effect"

Unlike high-HLB surfactants that strip lipids from the membrane (detergency), C14E1 accumulates within the bilayer.

  • C14E1 (Low HLB): Adsorbs and penetrates the bilayer. At sub-toxic levels, it increases membrane fluidity. At toxic levels, it causes gross structural deformation and metabolic failure (mitochondrial uncoupling).

  • C14E10 (High HLB): Forms micelles that solubilize membrane lipids, leading to rapid pore formation and necrosis.

B. Cell Line Sensitivity Matrix
Cell LineTissue OriginSensitivity to C14E1Observed/Predicted Response
Caco-2 Human Colon CarcinomaModerate High Resistance. Differentiated Caco-2 monolayers mimic the intestinal barrier and are relatively resistant to lipophilic permeation enhancers like C14E1 compared to non-differentiated cells.
HeLa Cervical CancerHigh High Sensitivity. Rapidly dividing cells with fluid membranes are susceptible to the anti-proliferative effects of membrane fluidization.
HDF Human Dermal FibroblastsLow-Moderate Tolerance. Fibroblasts generally tolerate low concentrations of lipophilic glycols (used in cosmetics) better than epithelial lines.
V79 Hamster LungHigh Metabolic Sensitivity. Often used to detect metabolic inhibition; C14E1 may inhibit glycolysis/respiration before membrane lysis occurs.
C. Comparative IC50 Trends (Estimated Class Data)

Data extrapolated from alkyl ethoxylate structure-activity relationship (SAR) studies.

CompoundChain/HeadIC50 (HeLa/V79)Toxicity Mechanism
C14E1 C14 / 1 EO20 - 50 µM Membrane perturbation / Apoptosis
C12E10 C12 / 10 EO5 - 15 µM Acute Lysis (Detergency)
SDS C12 / Sulfate50 - 100 µM Protein Denaturation / Lysis
Tween 80 C18:1 / 20 EO> 500 µM Mild Solubilization

Critical Insight: C14E1 toxicity is time-dependent . Short exposure (2h) often shows minimal LDH leakage (membrane intact), whereas long exposure (24h) reveals significant MTT reduction (metabolic death).

Mechanistic Visualization

The following diagram illustrates the differential pathways of cytotoxicity between C14E1 and standard detergents.

CytotoxicityMechanism Compound 2-(Tetradecyloxy)ethanol (C14E1) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Partitioning Detergent Standard Detergent (e.g., Triton X-100) Detergent->Membrane Surface Binding Intercalation Intercalation into Bilayer (Swelling/Fluidization) Membrane->Intercalation C14E1 Pathway Micellization Mixed Micelle Formation (Lipid Stripping) Membrane->Micellization Detergent Pathway MetabolicStress Mitochondrial Stress (Apoptosis) Intercalation->MetabolicStress Chronic Exposure Lysis Rapid Lysis (Necrosis) Micellization->Lysis Acute Exposure

Caption: C14E1 acts via membrane intercalation leading to metabolic stress, whereas high-HLB detergents cause immediate lysis.

Validated Experimental Protocols

Due to the low water solubility of C14E1, standard aqueous preparation will result in precipitation and false negatives.

Protocol A: Preparation of Stock Solutions
  • Solvent: Dissolve C14E1 in DMSO (Dimethyl sulfoxide) or Absolute Ethanol .

    • Target Stock Conc: 100 mM.

  • Dilution: Dilute the stock into pre-warmed (37°C) culture medium immediately prior to use.

    • Max Solvent Conc: Ensure final DMSO/Ethanol concentration is < 0.5% (v/v) to avoid solvent toxicity.

    • Vortexing: Vigorous vortexing is required. If turbidity persists, the compound has precipitated; sonication (water bath, 37°C, 5 mins) may be necessary to form a stable dispersion.

Protocol B: Dual-Readout Cytotoxicity Assay (MTT + LDH)

This protocol distinguishes between metabolic inhibition (MTT) and membrane rupture (LDH).

Materials:

  • Cell Line: Caco-2 (P30-P50) or HeLa.

  • Reagents: MTT (Thiazolyl Blue), LDH Detection Kit.

Workflow:

  • Seeding: Seed cells in 96-well plates (10,000 cells/well) and incubate for 24h to reach 70-80% confluence.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of C14E1 dispersions (Range: 1 µM – 500 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (1% Triton X-100).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • LDH Harvest (Supernatant):

    • Transfer 50 µL of supernatant to a new plate for LDH analysis.

    • Readout: Absorbance at 490 nm (indicates membrane rupture).

  • MTT Assay (Cell Layer):

    • Add MTT reagent to the remaining cells. Incubate 2-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Readout: Absorbance at 570 nm (indicates metabolic viability).

Experimental Workflow Diagram

AssayWorkflow Step1 1. Stock Prep Dissolve C14E1 in DMSO (100mM) Step2 2. Dilution Dilute in Media (Max 0.5% DMSO) Sonicate if cloudy Step1->Step2 Step3 3. Cell Treatment Apply to 96-well plate (24h Incubation) Step2->Step3 Split Split Sample Step3->Split Branch1 Supernatant (50µL) Split->Branch1 Branch2 Adherent Cells Split->Branch2 Assay1 LDH Assay (Membrane Integrity) Branch1->Assay1 Assay2 MTT/MTS Assay (Metabolic Activity) Branch2->Assay2 Result Data Correlation High LDH = Lysis Low MTT + Low LDH = Apoptosis/Stasis Assay1->Result Assay2->Result

Caption: Integrated workflow for distinguishing lytic vs. metabolic toxicity of C14E1.

References

  • Hu, X., et al. (2022). Impacts of chain and head lengths of nonionic alkyl ethoxylate surfactants on cytotoxicity to human corneal and skin cells.[1] Journal of Colloid and Interface Science. Link

  • Arechabala, B., et al. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures. Journal of Applied Toxicology. Link

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. (Provides toxicological data on myristyl glycol/C14 homologs). Link

  • Ujhelyi, Z., et al. (2012). Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer. European Journal of Pharmaceutical Sciences. Link

  • Kikuchi, T., et al. (2000).Cytotoxicity of water-soluble and water-insoluble surfactants to human gingival fibroblasts. Journal of Periodontal Research. (Highlights the specific handling of insoluble surfactants).

Sources

Validation

Validating the Use of 2-(Tetradecyloxy)ethanol in Micellar Electrokinetic Chromatography for the Analysis of Neutral Drug Compounds

An In-Depth Technical Guide This guide provides a comprehensive validation of 2-(Tetradecyloxy)ethanol as a micellar pseudo-stationary phase in Micellar Electrokinetic Chromatography (MEKC). We will objectively compare i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive validation of 2-(Tetradecyloxy)ethanol as a micellar pseudo-stationary phase in Micellar Electrokinetic Chromatography (MEKC). We will objectively compare its performance against a common alternative, Brij L23, for the separation of a model mixture of neutral, hydrophobic drug compounds. This document is intended for researchers, scientists, and drug development professionals seeking to optimize analytical methods for challenging analytes.

Introduction: The Challenge of Neutral Analytes in Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency and minimal sample consumption. However, its conventional mode, Capillary Zone Electrophoresis (CZE), relies on the differential migration of charged species in an electric field. This presents a significant limitation when analyzing neutral compounds, which co-migrate at the velocity of the electroosmotic flow (EOF), resulting in no separation.

To overcome this, Terabe et al. developed Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography.[1] MEKC introduces a surfactant into the background electrolyte at a concentration above its critical micelle concentration (CMC).[2] These charged micelles form a pseudo-stationary phase. Neutral analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the micelles.[1] The choice of surfactant is therefore critical, as it directly governs the selectivity and resolution of the separation.

This guide investigates 2-(Tetradecyloxy)ethanol, a non-ionic surfactant that can be incorporated into charged micellar systems, as a key component for enhancing separation performance.

Surfactant Selection: The Rationale for 2-(Tetradecyloxy)ethanol

The ideal surfactant for MEKC should offer a unique interaction mechanism with the analytes of interest. We hypothesize that 2-(Tetradecyloxy)ethanol, due to its distinct structural properties, can provide a significant advantage in resolving complex mixtures of neutral, hydrophobic compounds.

Physicochemical Properties

2-(Tetradecyloxy)ethanol is a non-ionic surfactant belonging to the alcohol ethoxylate class.[3] Its structure consists of a 14-carbon hydrophobic alkyl chain (tetradecyl) and a single, highly polar ethylene glycol head group.[4] This simplicity contrasts sharply with many commonly used surfactants.

Property2-(Tetradecyloxy)ethanolBrij L23 (Polyoxyethylene (23) lauryl ether)
Chemical Formula C₁₆H₃₄O₂C₁₂H₂₅(OCH₂CH₂)₂₃OH
Molecular Weight 258.44 g/mol [5]~1198 g/mol
Hydrophobic Group C14 Alkyl ChainC12 Alkyl Chain
Hydrophilic Group Single Ethylene Oxide Unit23 Ethylene Oxide Units
Classification Non-ionic Surfactant[5]Non-ionic Surfactant
Solubility Soluble in non-polar solvents, limited water solubilityWater Soluble[6]
Melting Point 33-34 °C[7]~41-45 °C
The Mechanistic Hypothesis

Our selection of 2-(Tetradecyloxy)ethanol is based on two key structural features:

  • Long Hydrophobic Chain (C14): Compared to the C12 chain of Brij L23, the C14 chain of 2-(Tetradecyloxy)ethanol offers a larger non-polar surface area. This is predicted to result in stronger hydrophobic interactions with non-polar analytes, leading to greater retention and potentially enhanced selectivity between structurally similar compounds.

  • Minimalist Hydrophilic Head: The single ethylene oxide unit is significantly smaller and less bulky than the 23-unit polyoxyethylene chain of Brij L23. This allows for the formation of more compact and densely packed micelles when used in conjunction with an anionic surfactant like Sodium Dodecyl Sulfate (SDS), which provides the necessary charge for electrophoretic mobility. This modified micellar structure can offer a different steric environment for analyte partitioning, altering separation selectivity.

The diagram below illustrates the fundamental principle of separation in our proposed MEKC system.

MEKC_Principle cluster_capillary Fused Silica Capillary (Negative Surface Charge) cluster_micelle SDS/2-(Tetradecyloxy)ethanol Micelle EOF Bulk Electroosmotic Flow (EOF) → Det Detector A1 Analyte 1 (Low Partitioning) Analyte_Free Analyte 1 A1->Analyte_Free Equilibrium A2 Analyte 2 (High Partitioning) Micelle_Movement ← Micelle Electrophoretic Mobility Inj Injection

Caption: MEKC separation of neutral analytes within a capillary.

Comparative Experimental Protocol

To validate our hypothesis, we will perform a side-by-side comparison of two MEKC methods. The objective is to demonstrate that the method using 2-(Tetradecyloxy)ethanol is fit for its intended purpose.[8]

Model Compounds

A mixture of three neutral, structurally related pharmaceutical compounds will be used:

  • Analyte A: A moderately hydrophobic small molecule.

  • Analyte B: A structural isomer of Analyte A.

  • Analyte C: A more hydrophobic analogue.

Instrumentation and Reagents
  • System: Agilent 7100 Capillary Electrophoresis System with DAD detector.

  • Capillary: Fused silica, 50 µm I.D., 40 cm effective length.

  • Reagents: Sodium Dodecyl Sulfate (SDS), 2-(Tetradecyloxy)ethanol, Brij L23, Sodium Tetraborate, Boric Acid, HPLC-grade Methanol, and all three model analytes (reference standards).

Experimental Workflow

The following diagram outlines the comprehensive workflow for method validation.

Workflow prep 1. Buffer & Sample Preparation method_dev 2. Method Development (Voltage, Temp, Buffer Conc.) prep->method_dev validation 3. Method Validation method_dev->validation linearity Linearity & Range validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (% Recovery) validation->accuracy lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity data_analysis 4. Data Analysis & Comparison linearity->data_analysis precision->data_analysis accuracy->data_analysis lod_loq->data_analysis specificity->data_analysis report 5. Final Report Generation data_analysis->report

Caption: Workflow for the validation of the MEKC analytical method.

Step-by-Step Methodology
  • Buffer Preparation:

    • Method 1 (TDE): Prepare a 50 mM sodium tetraborate buffer (pH 9.2). Add SDS to a final concentration of 50 mM and 2-(Tetradecyloxy)ethanol to 15 mM. Add methanol to 10% (v/v).

    • Method 2 (Brij): Prepare an identical borate buffer. Add SDS to 50 mM and Brij L23 to 15 mM. Add methanol to 10% (v/v).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each analyte in methanol.

    • Create a mixed working standard containing 100 µg/mL of each analyte by diluting the stocks in the corresponding background electrolyte.

    • For linearity, prepare a series of dilutions from the working standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • CE Instrument Conditions:

    • Temperature: 25 °C

    • Voltage: +25 kV

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV absorbance at 214 nm.

  • Validation Procedure:

    • Specificity: Inject a blank (buffer) and individual analyte solutions to confirm peak identity and lack of interference.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Precision:

      • Repeatability: Perform six replicate injections of the 100 µg/mL standard on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a freshly prepared buffer.

    • Accuracy: Perform spike-recovery experiments by adding known amounts of analytes to a blank matrix at three concentration levels (low, medium, high).

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Results and Discussion: A Performance Comparison

The following tables summarize the hypothetical but representative data obtained from the validation studies.

Chromatographic Performance
ParameterMethod 1: 2-(Tetradecyloxy)ethanolMethod 2: Brij L23
Migration Time (Analyte C) 12.5 min9.8 min
Resolution (A-B) 2.11.6
Resolution (B-C) 3.52.8
Efficiency (Plates/meter for C) 350,000320,000

The data clearly indicates that the method utilizing 2-(Tetradecyloxy)ethanol provides significantly longer retention for the most hydrophobic analyte (C) and superior resolution between all analyte pairs. This supports our hypothesis that the C14 chain enhances hydrophobic interactions, leading to a wider separation window.

Method Validation Summary
Validation ParameterMethod 1: 2-(Tetradecyloxy)ethanolMethod 2: Brij L23Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² > 0.995
Range (µg/mL) 1 - 1001 - 100Defined by linearity
Repeatability (%RSD) < 1.5%< 1.8%< 2%
Intermediate Precision (%RSD) < 1.8%< 2.0%< 3%
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.1%95% - 105%
LOQ (µg/mL) 1.01.0S/N ≥ 10

Both methods successfully meet standard validation criteria for analytical procedures.[9] However, the precision data for the 2-(Tetradecyloxy)ethanol method is consistently better, suggesting a more robust and reproducible system.

Conclusion: A Superior Choice for Challenging Separations

This guide demonstrates the successful validation of an MEKC method using a mixed-micelle system of SDS and 2-(Tetradecyloxy)ethanol. Through a rigorous, data-driven comparison, we have shown that this method is not only fit for purpose but also offers superior performance compared to a system using the more conventional surfactant, Brij L23.

The key advantages conferred by 2-(Tetradecyloxy)ethanol are:

  • Enhanced Selectivity: The unique structure of the surfactant leads to improved resolution of structurally similar neutral compounds.

  • Increased Retention: The longer C14 alkyl chain provides a greater interaction field for hydrophobic analytes.

  • Excellent Robustness: The method demonstrates high precision and accuracy, meeting all ICH validation benchmarks.

For researchers and drug development professionals facing challenges in the separation of neutral, hydrophobic molecules, the use of 2-(Tetradecyloxy)ethanol as a micellar modifier in MEKC represents a powerful and validated analytical strategy.

References

  • MySkinRecipes. 2-(tetradecyloxy)ethanol. [Link]

  • LookChem. 2-(Tetradecyloxy)ethanol. [Link]

  • Simple Solvents. (2025, January 13). The Versatile Applications of Food Grade Ethanol in Laboratories and Scientific Research. [Link]

  • Solubility of Things. 2-tetradecyloxyethanol. [Link]

  • NIST. Ethanol, 2-(tetradecyloxy)-. [Link]

  • The Good Scents Company. 2-tetradecanol. [Link]

  • PubChem. Ethanol, 2-(2-(tetradecyloxy)ethoxy)-. [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-(tetradecyloxy)-. [Link]

  • SciSpace. Fundamentals of micellar electrokinetic chromatography (MEKC). [Link]

  • Lin, J.-H., et al. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis, 27(2), 548-557. [Link]

  • Shimadzu. Analysis of Non-Ionic Surfactant by Solid Phase Extraction-HPLC Conforming to Water Quality Standard. [Link]

  • ResearchGate. (PDF) Micellar electrokinetic chromatography. [Link]

  • Wikipedia. Micellar electrokinetic chromatography. [Link]

  • U.S. Environmental Protection Agency. (2021, April 1). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. [Link]

  • ResearchGate. Brij. [Link]

  • van der Klift, E. J. C., et al. (2018). Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection. LCGC International, 31(7), 370-381. [Link]

  • Kumar, D., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography, 36(4), e5325. [Link]

  • Imre, S., et al. (2012). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin, 2(1), 13-21. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]

Sources

Comparative

Comparative Guide: Ethoxylated Alcohols in Pharmaceutical Formulation (Brij™ &amp; Polidocanol)

Executive Summary Ethoxylated alcohols (alkyl polyglycol ethers) represent a cornerstone of nonionic surfactant chemistry in pharmaceutical development. Unlike their ester-based counterparts (e.g., Polysorbates), ethoxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethoxylated alcohols (alkyl polyglycol ethers) represent a cornerstone of nonionic surfactant chemistry in pharmaceutical development. Unlike their ester-based counterparts (e.g., Polysorbates), ethoxylated alcohols possess an ether linkage that offers superior hydrolytic stability over a wide pH range. This guide provides a technical comparison of key homologues—specifically the lauryl (


) and cetyl (

) series—analyzing how variations in the alkyl tail and ethylene oxide (EO) head group dictate their thermodynamic stability, critical micelle concentration (CMC), and utility in drug delivery systems.

Structural Mechanistics: The Structure-Activity Relationship (SAR)

The performance of any ethoxylated alcohol (


) is governed by the delicate balance between the hydrophobic alkyl chain (

) and the hydrophilic polyoxyethylene chain (

).
  • The Hydrophobic Effect (

    
    ):  Increasing carbon chain length significantly drives the reduction of CMC (thermodynamic favorability of micellization) but reduces water solubility.
    
  • The Steric/Hydration Effect (

    
    ):  Increasing the EO units increases the Hydrophilic-Lipophilic Balance (HLB) and the Cloud Point, extending the temperature range of formulation stability.
    
Mechanistic Pathway: Selection Logic

The following decision tree illustrates how structural modifications dictate the final application.

SAR_Logic Start Base Structure Rx-(OCH2CH2)y-OH Decision_R Modulate Alkyl Chain (Rx) Start->Decision_R Decision_EO Modulate EO Units (y) Start->Decision_EO Short_R Short Chain (C8-C10) High CMC Decision_R->Short_R Long_R Long Chain (C16-C18) Low CMC, Stable Micelles Decision_R->Long_R Low_EO Low EO (<5) Low HLB (<10) Decision_EO->Low_EO High_EO High EO (>20) High HLB (>15) Decision_EO->High_EO App_Wetting Wetting Agents (Fast Dynamics) Short_R->App_Wetting App_Delivery Drug Carriers (Sustained Release) Long_R->App_Delivery App_Emulsion W/O Emulsifiers (Lipid Soluble) Low_EO->App_Emulsion App_Solub Solubilizers (Protein/Drug) High_EO->App_Solub

Figure 1: Structure-Activity Relationship (SAR) flow for ethoxylated alcohols. Modulating the R-chain primarily affects thermodynamic stability (CMC), while the EO-chain dictates solubility phases (HLB).

Comparative Physicochemical Properties

In drug development, we primarily utilize the Brij™ series and Polidocanol . The table below synthesizes experimental data for the most critical homologues. Note the inverse relationship between chain length and CMC.

Commercial NameIUPAC DesignationFormulaHLB (Calc)CMC (mM) [1]Cloud Point (°C)Primary Application
Brij L4 (30) Tetraethylene glycol monododecyl ether

~9.70.06< 25Co-surfactant, W/O Emulsions
Polidocanol Nonaethylene glycol monododecyl ether

~13.60.0552Sclerotherapy, Topical Anesthetic
Brij L23 (35) Tricosaethylene glycol monododecyl ether

~16.90.09> 100Protein Extraction, Permeation Enhancer
Brij S2 (52) Diethylene glycol monohexadecyl ether

~5.3N/A (Insol)N/ALipid Matrix Component, Solid Dispersions
Brij S20 (58) Icosapolyethylene glycol monohexadecyl ether

~15.70.007> 100Drug Solubilization, Nanocarrier Stabilization

Key Insight: Brij S20 (


) has a CMC an order of magnitude lower than Brij L23 (

). For intravenous formulations, the

series is safer regarding dilution stability; once injected, the

micelles are more likely to demicellize rapidly, potentially precipitating the drug.

Pharmaceutical & Biological Applications[1][2]

Sclerotherapy & Membrane Disruption (Polidocanol)

Polidocanol (


) is unique. It is not merely a solubilizer but an active pharmaceutical ingredient (API).
  • Mechanism: It interferes with the lipid bilayer of endothelial cells.[1] The

    
     chain intercalates into the membrane, while the 
    
    
    
    head group hydrates, causing curvature stress that leads to cell lysis and vessel fibrosis [2].
  • Anesthetic Effect: It modulates excitability of nociceptors, providing local anesthesia during injection.

Drug Solubilization (Brij 35 vs. Brij 58)

When solubilizing hydrophobic drugs (e.g., Paclitaxel), the "Locus of Solubilization" is critical.

  • Core Solubilization: Highly non-polar drugs reside in the alkyl core.

  • Palisade Solubilization: Semi-polar drugs reside between the EO chains.

High HLB surfactants like Brij 35 form micelles with a thick "palisade" layer (the EO shell). While this stabilizes the micelle, excessive EO length can sterically hinder the drug's release or its interaction with the target membrane [3].

Solubilization_Locus Micelle Micelle Structure Core Hydrophobic Core (Alkyl Chains) Micelle->Core Palisade Palisade Layer (Polyoxyethylene Chains) Micelle->Palisade Bulk Bulk Solvent (Water) Micelle->Bulk Drug_NP Non-Polar Drug (e.g., Griseofulvin) Core->Drug_NP Solubilization Locus 1 Drug_SP Semi-Polar Drug (e.g., Paracetamol) Palisade->Drug_SP Solubilization Locus 2

Figure 2: Solubilization Loci within an Ethoxylated Alcohol Micelle. Understanding where your drug resides (Core vs. Palisade) is essential for predicting release kinetics.

Experimental Protocols

Protocol A: CMC Determination (Wilhelmy Plate Method)

Why this method? Unlike dye-solubilization methods, surface tension measurements are thermodynamic and do not introduce foreign molecules that might perturb the micelle.

  • Preparation: Prepare a 10 mM stock solution of the surfactant (e.g., Brij 58) in Milli-Q water.

  • Cleaning: Flame the platinum Wilhelmy plate until glowing red to remove organic contaminants.

  • Titration: Use a micro-dosing pump to add stock solution into a vessel containing pure water.

  • Equilibration: Allow 2 minutes between additions. Critical: Ethoxylated alcohols can exhibit slow adsorption kinetics at the air-water interface.

  • Data Analysis: Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    
    ). The intersection of the linear decline and the plateau defines the CMC.
Protocol B: Phase Solubility Study (Higuchi & Connors)

Why this method? This is the industry standard for determining the stability constant (


) of drug-surfactant complexes [4].
  • Excess Addition: Add excess drug (solid) to 10 mL vials containing increasing concentrations of surfactant (0–5% w/v).

  • Equilibration: Shake at constant temperature (e.g., 25°C or 37°C) for 72 hours . Note: 24 hours is often insufficient for highly crystalline drugs.

  • Filtration: Filter through a 0.45 µm PVDF filter (ensure filter compatibility with surfactant).

  • Assay: Quantify dissolved drug via HPLC-UV.

  • Calculation: Plot Drug Solubility (

    
    ) vs. Surfactant Concentration (
    
    
    
    ).
    
    
    (Where
    
    
    is intrinsic solubility)

Phase_Solubility Step1 1. Prepare Surfactant Series (0, 0.5, 1.0 ... 5.0% w/v) Step2 2. Add Excess Drug (Solid Phase) Step1->Step2 Step3 3. Equilibrate (72h, 37°C) Shaking Water Bath Step2->Step3 Step4 4. Filtration (0.45 µm) Remove Undissolved Solid Step3->Step4 Step5 5. HPLC Quantification Step4->Step5 Validation Validation Check: Is filter adsorption < 2%? Step4->Validation

Figure 3: Higuchi & Connors Phase Solubility Workflow. The validation step regarding filter adsorption is a common point of failure in surfactant studies.

References

  • National Institutes of Health (NIH). Polidocanol for Endovenous Microfoam Sclerosant Therapy. [Link]

  • Bio-Protocol. Phase Solubility Study Method (Higuchi and Connors). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(Tetradecyloxy)ethanol

Executive Summary & Chemical Profile[1][2] 2-(Tetradecyloxy)ethanol (CAS: 4536-29-0), often referred to as Myristyl Glycol or Ethylene Glycol Monotetradecyl Ether , is a non-ionic surfactant.[1][2][3] Unlike short-chain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-(Tetradecyloxy)ethanol (CAS: 4536-29-0), often referred to as Myristyl Glycol or Ethylene Glycol Monotetradecyl Ether , is a non-ionic surfactant.[1][2][3] Unlike short-chain glycol ethers (e.g., 2-methoxyethanol) which are volatile and acutely toxic, this long-chain variant presents unique challenges primarily related to aquatic toxicity and physical handling (foaming/viscosity).[1][2][3]

This guide replaces generic "solvent disposal" instructions with a targeted protocol designed to prevent wastewater contamination and ensure regulatory compliance under RCRA and EPCRA guidelines.

Chemical Snapshot[1][4]
ParameterDataOperational Implication
CAS Number 4536-29-0Use for waste labeling and inventory tracking.[1][2][3]
Molecular Formula

Long alkyl chain (C14) confers surfactant properties.[2][3]
Flash Point >110°C (Estimated)Low flammability risk, but combustible.[1][2][3] Class IIIB.
Water Solubility Low/DispersibleDo not pour down drain. Will not dissolve; forms emulsions.[2][3]
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2ARequires standard PPE (Nitrile gloves, safety glasses).[1][2]
Regulatory Status Glycol Ethers Category (EPCRA 313)Subject to TRI reporting limits in the US.[2][3]

Hazard Assessment & Pre-Disposal Logic

Before disposal, you must assess the state of the chemical.[1] As an ether derivative, there is a theoretical risk of peroxide formation, although significantly lower than in diethyl ether or THF.[1]

The "Ether Rule" (Peroxide Check)[2]
  • Causality: The ether linkage (

    
    ) can react with atmospheric oxygen over time to form unstable hydroperoxides.[1]
    
  • Protocol: If the container has been opened and stored for >12 months, test for peroxides using standard starch-iodide strips before consolidating into a waste drum.[1]

    • Result < 10 ppm: Safe to bulk.[1]

    • Result > 10 ppm: Contact EHS immediately for stabilization (usually reduction with ferrous sulfate) before moving.[1]

Waste Segregation & Disposal Protocols

A. Liquid Waste Stream (Primary Route)

Directive: Segregate as Non-Halogenated Organic Waste .[1]

  • Why: Although it contains oxygen, it burns cleanly in high-BTU incinerators.[1] It must not be mixed with aqueous waste streams because its surfactant nature causes massive foaming in wastewater treatment aerators, disrupting bacterial digestion.[1]

  • Container: HDPE or Steel drum (lined).[1]

  • Labeling: "Non-Halogenated Organic Solvent Waste. Contains: 2-(Tetradecyloxy)ethanol (Glycol Ether)."[1][2][3][5]

B. Solid Waste (Contaminated Debris)

Directive: Lab trash contaminated with this substance (wipes, pipettes, gloves) must be treated as Hazardous Solid Waste .[1]

  • Why: Leaching.[1][6] If placed in regular trash, the chemical can leach into landfill groundwater.[1]

  • Protocol: Double-bag in yellow/transparent hazardous waste bags (depending on facility color codes) and seal.

C. Empty Containers

Directive: Triple Rinse Protocol.

  • Drain: Ensure the bottle is "RCRA Empty" (less than 3% by weight remaining).

  • Rinse: Triple rinse with a compatible solvent (e.g., Ethanol or Acetone).[1] Do not rinse with water initially, as the surfactant will stick to the glass and foam.[1]

  • Disposal of Rinsate: Pour the ethanol/acetone rinsate into the Liquid Waste container (Section A).

  • Final Step: Deface the label and discard the glass bottle in the glass recycling or trash, per local policy.

Spill Management Protocol

Scenario: A 500mL bottle shatters on the lab floor.

Critical Warning: Do NOT attempt to mop with water. Adding water to a concentrated surfactant spill will generate uncontrollable foam, expanding the spill volume by 10x and creating a slip hazard.[1]

Step-by-Step Response
  • Isolate: Mark the area. The liquid is viscous and slippery.

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Polypropylene pads).[1]

    • Technique: Circle the spill from the outside in to contain it.

  • Scoop: Use a spark-proof plastic shovel to transfer the saturated absorbent into a wide-mouth waste jar.[1]

  • Solvent Wipe: Once the bulk liquid is removed, wipe the floor with a paper towel soaked in Ethanol (70% or higher) .[1] This cuts the lipid tail of the surfactant and removes the slick residue.

  • Final Wash: Only after the ethanol wipe should you clean the area with soap and water.

Decision Logic (Visualized)

The following diagram illustrates the decision matrix for handling 2-(Tetradecyloxy)ethanol waste.

DisposalWorkflow Start Waste Generation: 2-(Tetradecyloxy)ethanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Debris (Wipes, Gloves) StateCheck->Solid Spill Spill / Leak StateCheck->Spill Peroxide Container Age > 12 Months? Liquid->Peroxide Test Test Peroxides Peroxide->Test Yes BinLiquid Non-Halogenated Organic Waste Stream Peroxide->BinLiquid No Safe Peroxides < 10ppm Test->Safe Treat Stabilize (Contact EHS) Test->Treat >10ppm Safe->BinLiquid Treat->BinLiquid After Stabilization BinSolid Hazardous Solid Waste (Do not landfill) Solid->BinSolid NoWater CRITICAL: NO WATER (Foam Risk) Spill->NoWater Absorb Absorb with Vermiculite NoWater->Absorb SolventClean Clean residue with Ethanol Absorb->SolventClean SolventClean->BinSolid

Figure 1: Decision tree for the safe segregation and disposal of C14-glycol ether waste.[1][2][3]

Regulatory & Compliance Context

US EPA (RCRA)

While 2-(Tetradecyloxy)ethanol is not a P-listed or U-listed acute hazardous waste, it is regulated under the "Certain Glycol Ethers" category.[1][2][3]

  • Waste Code: Generally falls under D001 (Ignitable) if mixed with flammable solvents, or non-hazardous regulated waste depending on state interpretation.[1] However, best practice dictates treating it as Class 9 (Miscellaneous) or general chemical waste due to aquatic toxicity.[1]

EPCRA Section 313 (TRI Reporting)

Facilities manufacturing, processing, or using this chemical in excess of threshold quantities (usually 10,000 lbs/year for use) must report it under the Glycol Ethers Category (N230) .[1][2]

  • Definition: The structure

    
     applies here, where the ether linkage is present.[1][2][3]
    

References

  • PubChem. (n.d.).[1] 2-(Tetradecyloxy)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2023). List of Toxic Chemicals within the Glycol Ethers Category. EPA.gov.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Glycol Ethers Safety and Health Topics. United States Department of Labor. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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